molecular formula C6H4ClN3O4 B3298269 Methyl 6-chloro-3-nitropyrazinoate CAS No. 89690-75-5

Methyl 6-chloro-3-nitropyrazinoate

Cat. No.: B3298269
CAS No.: 89690-75-5
M. Wt: 217.57 g/mol
InChI Key: NJSDJWJVROOPIK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-nitropyrazinoate is a chemical compound utilized in organic synthesis and pharmaceutical research. While data on the exact compound is limited, its close structural analog, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (CAS# 21874-47-5), has a molecular formula of C6H5ClN2O3 and a molecular weight of 188.568 g/mol . Compounds within this class of nitrogen-containing heterocycles, particularly nitropyridine and nitropyrazine derivatives, are recognized as valuable synthetic intermediates . They serve as key building blocks for constructing more complex molecules with potential bioactivity . Research into related structures has shown applications in developing active pharmaceutical ingredients (APIs) and novel drug candidates . The reactivity of the nitro and chloro substituents on the pyrazine ring makes this compound a versatile precursor for further chemical transformations, such as nucleophilic substitution and reduction reactions, which are fundamental in medicinal chemistry . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-3-nitropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-14-6(11)4-5(10(12)13)8-2-3(7)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSDJWJVROOPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS 89690-75-5 | Key Intermediate for Pyrazine-Based Antivirals [1][2][3]

Executive Summary

Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5) is a highly functionalized pyrazine derivative serving as a critical intermediate in the synthesis of antiviral therapeutics, most notably Favipiravir (T-705) . Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a nitro group at C3, a chlorine atom at C6, and a methyl ester at C2. This "tri-functional" scaffold allows for sequential, regioselective modifications—nucleophilic aromatic substitution (SNAr), nitro reduction, and amidation—making it an indispensable building block for RNA-dependent RNA polymerase (RdRp) inhibitors.

Physicochemical Profile

PropertyValue
CAS Number 89690-75-5
IUPAC Name Methyl 6-chloro-3-nitropyrazine-2-carboxylate
Molecular Formula C₆H₄ClN₃O₄
Molecular Weight 217.57 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical range for similar nitro-chloro-pyrazines)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8 °C

Synthetic Pathways & Manufacture[5][6]

The synthesis of Methyl 6-chloro-3-nitropyrazine-2-carboxylate typically proceeds through the functionalization of 3-aminopyrazine-2-carboxylates. The presence of the electron-withdrawing nitro and ester groups activates the pyrazine ring, facilitating downstream transformations.

Primary Synthetic Route

The most scalable route involves the chlorination of a 3-amino precursor followed by oxidation or nitration sequences.

  • Starting Material: Methyl 3-aminopyrazine-2-carboxylate.

  • Chlorination (C6 Functionalization): Treatment with N-chlorosuccinimide (NCS) or chlorine gas in acetic acid yields Methyl 3-amino-6-chloropyrazine-2-carboxylate .

  • Nitro Introduction (C3 Functionalization):

    • Direct Oxidation: Oxidation of the amino group using oxidizing agents like H₂O₂/trifluoroacetic anhydride (TFAA) is possible but hazardous.

    • Diazotization/Substitution: A Sandmeyer-type reaction where the amine is diazotized (NaNO₂/H₂SO₄) and displaced by a nitrite salt is a common alternative to install the nitro group while preserving the C6-chloro substituent.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis to the target CAS 89690-75-5.

SynthesisPath Start Methyl 3-aminopyrazine- 2-carboxylate Inter1 Methyl 3-amino- 6-chloropyrazine-2-carboxylate Start->Inter1 Electrophilic Subst. Target Methyl 6-chloro- 3-nitropyrazine-2-carboxylate (CAS 89690-75-5) Inter1->Target Sandmeyer / Oxidation Reagents1 NCS or Cl2 (Chlorination) Reagents2 NaNO2, H2SO4 (Diazotization/Nitration)

Caption: Stepwise synthesis of Methyl 6-chloro-3-nitropyrazine-2-carboxylate from amino-pyrazine precursors.

Reactivity & Applications in Drug Design

The "Magic Triangle" of substituents (Nitro, Chloro, Ester) on the pyrazine core allows for highly specific regioselective reactions. This molecule is a direct precursor to Favipiravir and related analogs.

Key Transformations
  • C6-Chlorine Displacement (SNAr):

    • The nitro group at C3 and the ester at C2 make the C6 position highly electrophilic.

    • Reaction: Displacement of Cl with Fluoride (using KF/18-crown-6 or TBAF) is a critical step in Favipiravir synthesis.

    • Advantage: The nitro group activates the ring more potently than an amino group, allowing for milder fluorination conditions.

  • C3-Nitro Reduction:

    • Reaction: Reduction (H₂/Pd-C or Fe/AcOH) yields the amine, which can be hydrolyzed to the hydroxyl group (tautomerizing to the oxo-form) found in the final drug.

  • C2-Ester Amidation:

    • Reaction: Treatment with ammonia (NH₃/MeOH) converts the methyl ester to the primary carboxamide required for the Favipiravir pharmacophore.

Favipiravir (T-705) Synthesis Workflow

The diagram below details how CAS 89690-75-5 acts as a pivot point in the synthesis of T-705.

ReactivityProfile Target Methyl 6-chloro- 3-nitropyrazine-2-carboxylate (CAS 89690-75-5) Step1 Methyl 6-fluoro- 3-nitropyrazine-2-carboxylate Target->Step1 KF, 18-Crown-6 (S_NAr Cl -> F) Step2 Methyl 3-amino- 6-fluoropyrazine-2-carboxylate Step1->Step2 H2, Pd/C (Nitro Reduction) Step3 6-Fluoro-3-hydroxy- pyrazine-2-carboxamide (Favipiravir / T-705) Step2->Step3 1. NH3 (Amidation) 2. Diazotization/Hydrolysis

Caption: Downstream transformation of CAS 89690-75-5 into the antiviral Favipiravir.

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Category 4 (Oral).

  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[4]

  • Reactivity: Nitro-pyrazines can be energetic. Avoid high heat or shock.[1][2][3]

Standard Operating Procedure (SOP):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield if handling >10g.

  • Environment: All weighing and transfer operations must be conducted in a chemical fume hood.

  • Storage: Keep in a tightly sealed container under an inert atmosphere (Nitrogen) at 2-8°C.

  • Spill Cleanup: Do not use metal tools (spark risk). Absorb with inert vermiculite and neutralize with dilute sodium carbonate solution before disposal.

References

  • Favipiravir Synthesis & Intermediates : Scientific Update. "Favipiravir and the battle against COVID-19." (2020).

  • Pyrazine Functionalization : Acta Naturae. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." (2020).

  • Chemical Properties & Safety : Fisher Scientific. "Safety Data Sheet: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Analogous Safety Data)."

  • General Pyrazine Chemistry : PubChem. "Methyl 6-chloro-5-nitronicotinate (Structural Analog Data)."

  • Supplier Data : Ambeed. "Methyl 6-chloro-3-nitropyrazine-2-carboxylate Product Page."

Sources

Technical Monograph: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, reactivity, and medicinal chemistry applications of Methyl 6-chloro-3-nitropyrazine-2-carboxylate .

CAS Number: 89690-75-5 Molecular Formula: C₆H₄ClN₃O₄ Molecular Weight: 217.57 g/mol [1][2]

Executive Summary

Methyl 6-chloro-3-nitropyrazine-2-carboxylate is a highly functionalized pyrazine scaffold used primarily as an advanced intermediate in the synthesis of antiviral agents (e.g., Favipiravir/T-705) and kinase inhibitors. Its structure features a "push-pull" electronic system where the electron-withdrawing nitro (C-3) and ester (C-2) groups activate the pyrazine ring—specifically the C-6 chlorine atom—toward nucleophilic aromatic substitution (


). This guide analyzes its synthesis, reactivity profile, and critical role in pharmaceutical manufacturing.[3]

Chemical Structure & Electronic Properties

The pyrazine core is inherently electron-deficient (π-deficient).[3] The addition of three electron-withdrawing groups (EWGs) creates specific zones of reactivity:

  • C-2 (Methyl Ester): Provides a handle for acyl substitution (e.g., amidation) or hydrolysis to the carboxylic acid.

  • C-3 (Nitro Group): A strong inductive and resonance withdrawing group. It sterically crowds the C-2 ester but critically activates the C-6 position. In some conditions, the nitro group itself can act as a leaving group (denitration).

  • C-6 (Chlorine Atom): The primary electrophilic site. Activated by the para-nitro group and the ring nitrogens, this position is highly susceptible to displacement by amines, alkoxides, or thiols.

Electronic Reactivity Map (Graphviz)

G Core Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5) C6_Cl C-6 Chlorine (Primary Electrophile) Susceptible to S_NAr Core->C6_Cl Activated by NO2 C3_NO2 C-3 Nitro Group (Activating Group) Precursor to Amine Core->C3_NO2 Reducible to NH2 C2_Ester C-2 Methyl Ester (Acyl Handle) Amidation/Hydrolysis Core->C2_Ester Electrophilic Carbonyl

Caption: Functional group analysis showing the three distinct reactive centers of the scaffold.

Synthesis Pathways[4][5][6][7][8][9]

While the amino-analog (Methyl 3-amino-6-chloropyrazine-2-carboxylate, CAS 1458-03-3) is more commonly encountered in commodity catalogs, the nitro-derivative is a specialized precursor often synthesized via oxidative functionalization or nitration of activated precursors.

Route A: Nitration of Methyl 6-chloropyrazine-2-carboxylate

Direct nitration of pyrazines is difficult due to the ring's low nucleophilicity. However, N-oxidation followed by nitration or the use of forcing conditions (conc.


/

) on activated substrates can introduce the nitro group.
Route B: The "Favipiravir Intermediate" Workflow

In industrial settings, this compound often sits within the lineage of Favipiravir synthesis. A common workflow involves building the ring with the nitrogen functionality already in place, or displacing a halogen with a nitrite source.

Detailed Protocol: Synthesis of the Amino-Analog (Downstream Product)

Since the nitro compound is frequently reduced immediately to the amine, the following protocol describes the reduction, which validates the nitro compound's utility.

Reaction:



  • Setup: Charge a hydrogenation vessel with Methyl 6-chloro-3-nitropyrazine-2-carboxylate (1.0 eq) and Methanol (10 V).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Pressurize to 3 bar

    
     and stir at 25°C for 4–6 hours. Monitoring via HPLC is critical to prevent dechlorination (over-reduction) of the C-6 chloride.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) as a yellow solid.

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The C-6 chlorine is the "soft" electrophile. Reaction with amines yields 6-amino-substituted pyrazines.

  • Regioselectivity: Nucleophiles prefer C-6 over C-3 (nitro displacement) due to the lower steric hindrance and the high lability of the chloride in this specific electronic environment.

  • Protocol (General): React substrate with 1.1 eq of amine and 2.0 eq of DIPEA in THF at 0°C

    
     RT.
    
Application Case Study: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum viral RNA polymerase inhibitor. The title compound is a strategic entry point for introducing the C-3 oxygen/nitrogen functionality and the C-6 halogen.

Synthetic Logic:

  • Reduction: Nitro

    
     Amine.
    
  • Sandmeyer: Amine

    
     Diazonium 
    
    
    
    Fluorine (or Chlorine).
  • Hydrolysis: Ester

    
     Amide.
    
Reaction Flow Diagram (Graphviz)

Favipiravir Start Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5) Step1 Methyl 3-amino-6-chloropyrazine-2-carboxylate (Reduction) Start->Step1 H2, Pd/C (Selective Reduction) Step2 Methyl 3,6-dichloropyrazine-2-carboxylate (Sandmeyer / Chlorination) Step1->Step2 NaNO2, HCl, CuCl Step3 3,6-Difluoropyrazine-2-carbonitrile (Fluorination/Dehydration) Step2->Step3 KF, DMSO (Halex) Target Favipiravir (T-705) (6-fluoro-3-hydroxypyrazine-2-carboxamide) Step3->Target Hydrolysis / Partial Hydrolysis

Caption: Synthetic lineage from the nitro-pyrazine scaffold to the antiviral drug Favipiravir.

Safety & Handling

  • Explosion Hazard: Nitro-aromatics are potentially explosive, especially when subjected to high heat or shock. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.

  • Sensitizer: Chloropyrazines are potent skin and respiratory sensitizers. Handle in a glovebox or efficient fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the nitro group.

References

  • ChemicalBook. (2024). Methyl 3-amino-6-chloropyrazine-2-carboxylate Properties and Synthesis.

  • National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365193.

  • BLD Pharm. (2024). Product Datasheet: Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5).[1][2]

  • BenchChem. (2025).[3] Application Notes for Nucleophilic Aromatic Substitution of Chloronitropyridines/Pyrazines.

  • European Patent Office. (1984). EP0111151B1: Substituted nitropyrazine compounds and process for preparation.

Sources

An In-depth Technical Guide to 6-chloro-3-nitropyrazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 6-chloro-3-nitropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential reactivity and applications in drug discovery.

Nomenclature and Chemical Identity

  • Systematic IUPAC Name: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

  • Synonyms:

    • 6-chloro-3-nitropyrazine-2-carboxylic acid methyl ester

    • Methyl 2-chloro-5-nitropyrazine-6-carboxylate

  • CAS Number: Not assigned. The precursor, methyl 6-chloropyrazine-2-carboxylate, has the CAS Number 23611-75-8.[1][2]

  • Molecular Formula: C₆H₄ClN₃O₄

  • Molecular Weight: 217.57 g/mol

  • Chemical Structure:

    Caption: Structure of the precursor molecule.

Physicochemical Properties (Predicted)

The following properties are predicted based on the known characteristics of the precursor, methyl 6-chloropyrazine-2-carboxylate, and related nitroaromatic compounds.

PropertyPredicted ValueNotes
Physical Form Pale yellow to yellow solidThe introduction of a nitro group often imparts a yellowish color.
Melting Point 100-120 °CExpected to be higher than the precursor's melting point (90-93 °C) due to increased polarity and intermolecular interactions.
Boiling Point > 256.4 °C at 760 mmHgThe boiling point is expected to be significantly higher than that of the precursor due to the polar nitro group.
Solubility Soluble in polar organic solvents such as DMSO, DMF, and acetone. Sparingly soluble in less polar solvents like dichloromethane and chloroform. Insoluble in water.The nitro group increases polarity, enhancing solubility in polar aprotic solvents.

Synthesis and Manufacturing

Proposed Synthetic Route: Nitration of Methyl 6-chloropyrazine-2-carboxylate

The most plausible synthetic route involves the direct nitration of methyl 6-chloropyrazine-2-carboxylate. The pyrazine ring is generally deactivated towards electrophilic substitution; however, the reaction can be achieved under forcing conditions.

G Start Methyl 6-chloropyrazine-2-carboxylate Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product Methyl 6-chloro-3-nitropyrazine-2-carboxylate Reagents->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard nitration procedures for deactivated heterocyclic systems.[3][4][5][6]

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate (CAS: 23611-75-8)[1][2]

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add methyl 6-chloropyrazine-2-carboxylate to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the pyrazine ester, keeping the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of methyl 6-chloro-3-nitropyrazine-2-carboxylate and data from analogous compounds.[7][8][9]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HPyrazine-H
~4.0s3H-OCH₃
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~155C-NO₂
~152C-Cl
~145C-H
~140C-COOCH₃
~53-OCH₃
Mass Spectrometry (EI)
m/zInterpretation
217/219[M]⁺ molecular ion peak (with characteristic 3:1 isotope pattern for Cl)
186/188[M - OCH₃]⁺
171/173[M - NO₂]⁺
158[M - COOCH₃]⁺
Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
~3100C-H stretch (aromatic)
~1730C=O stretch (ester)
~1540N-O stretch (asymmetric, nitro)
~1350N-O stretch (symmetric, nitro)
~1250C-O stretch (ester)
~850C-Cl stretch

Reactivity and Applications

Chemical Reactivity

The reactivity of methyl 6-chloro-3-nitropyrazine-2-carboxylate is dictated by the electrophilic nature of the pyrazine ring, further enhanced by the electron-withdrawing nitro and ester groups.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic displacement. This makes the compound a valuable intermediate for introducing various functional groups (e.g., amines, alkoxides, thiols) at this position. The nitro group at the 3-position provides significant activation for this reaction.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides a route to 3-amino-6-chloropyrazine derivatives, which are important scaffolds in medicinal chemistry.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides.[10]

G Start Methyl 6-chloro-3-nitropyrazine-2-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Reduction Nitro Group Reduction Start->Reduction [H] Hydrolysis Ester Hydrolysis Start->Hydrolysis H₂O / H⁺ or OH⁻

Caption: Key reactivity pathways.

Applications in Drug Discovery

Chlorinated and nitrated pyrazine derivatives are important building blocks in the synthesis of pharmaceuticals.[11][12] The title compound can serve as a versatile intermediate for the synthesis of a variety of target molecules with potential biological activity.

  • Kinase Inhibitors: The pyrazine scaffold is present in numerous kinase inhibitors. The functional groups on this molecule allow for diversification to target specific kinase binding sites.

  • Antimicrobial Agents: Pyrazine derivatives have been investigated for their antibacterial and antifungal properties. The introduction of different substituents via SNAr could lead to novel antimicrobial compounds.

  • Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis. The synthesis of novel pyrazine carboxamide derivatives is an active area of research for new anti-tubercular drugs.[13][14]

Safety and Handling

The following safety information is based on the precursor, methyl 6-chloropyrazine-2-carboxylate, and general knowledge of nitroaromatic compounds.[15][16][17][18]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.[15]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

    • Work in a well-ventilated fume hood.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep container tightly closed.

References

  • Harris, A. P. (1961). A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons.
  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved February 25, 2026, from [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012002.
  • Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Alabugin, I. V., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • National Institute of Standards and Technology. (2020, March 6). Safety Data Sheet. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Organic Syntheses. (n.d.). Procedure. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • ResearchGate. (2016, December 28). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved February 25, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 25, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512.
  • PubChemLite. (n.d.). Methyl 6-chloropyrazine-2-carboxylate (C6H5ClN2O2). Retrieved February 25, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014).
  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 25, 2026, from [Link]

  • Scilit. (n.d.). Esterification of Aromatic Carboxylic Acids with Alcohols Using 2-Chloro-3,5-dinitropyridine as a Condensing Agent. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US2525508A - Nitration of o-substituted aromatic amines.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 25, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 6-chloro-3-nitropyrazinoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, Methyl 6-chloro-3-nitropyrazinoate, is a novel chemical entity that is not extensively documented in publicly available scientific literature or commercial databases. Therefore, this document provides a projected overview of its properties, a plausible synthetic route, and its potential applications based on established principles of heterocyclic chemistry and data from structurally related analogues. All experimental protocols are hypothetical and would require laboratory validation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone in the development of therapeutic agents, with their unique electronic and structural properties making them privileged scaffolds in medicinal chemistry.[1] The pyrazine ring system is found in a number of clinically approved drugs, demonstrating a wide range of biological activities.[1] The introduction of diverse functional groups onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2] This guide focuses on the specific, albeit novel, derivative, Methyl 6-chloro-3-nitropyrazinoate, exploring its chemical characteristics and potential as a versatile building block for the synthesis of new chemical entities with therapeutic potential.

Physicochemical Properties: A Comparative Analysis

The exact physicochemical properties of Methyl 6-chloro-3-nitropyrazinoate have not been experimentally determined. However, we can deduce its molecular formula and calculate its molecular weight. For comparative purposes, these are presented alongside the known properties of a closely related, commercially available analogue, Methyl 6-chloro-3-methylpyrazine-2-carboxylate.

PropertyMethyl 6-chloro-3-nitropyrazinoate (Calculated)Methyl 6-chloro-3-methylpyrazine-2-carboxylate (Reference)
Molecular Formula C6H4ClN3O4C7H7ClN2O2
Molecular Weight 217.57 g/mol 186.60 g/mol
CAS Number Not Available1166831-45-3

Proposed Synthesis of Methyl 6-chloro-3-nitropyrazinoate

The synthesis of Methyl 6-chloro-3-nitropyrazinoate can be envisioned through the nitration of a suitable precursor, Methyl 6-chloropyrazine-2-carboxylate. The nitration of electron-deficient aromatic rings like pyrazine can be challenging and often requires harsh conditions. The following proposed synthetic workflow is based on established methods for the nitration of pyridine and pyrazine derivatives.[3][4]

Proposed Synthetic Workflow

G A Methyl 6-chloropyrazine-2-carboxylate B Nitration (fuming HNO3 / H2SO4) A->B C Methyl 6-chloro-3-nitropyrazinoate B->C

Caption: Proposed synthesis of Methyl 6-chloro-3-nitropyrazinoate.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Addition of the Substrate: Dissolve Methyl 6-chloropyrazine-2-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Nitration Reaction: Slowly add the substrate solution to the nitrating mixture while maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of Methyl 6-chloro-3-nitropyrazinoate is dictated by its three key functional groups: the chloro, nitro, and methyl ester moieties on the pyrazine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group will activate the pyrazine ring for nucleophilic aromatic substitution, making the chloro group a good leaving group.[5] This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, at the 6-position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl2, H2/Pd-C). This provides a handle for further functionalization, such as amide bond formation or diazotization reactions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which can then be used for amide coupling or other transformations.

Potential Synthetic Transformations

G A Methyl 6-chloro-3-nitropyrazinoate B Nucleophilic Aromatic Substitution (e.g., R-NH2) A->B D Nitro Group Reduction (e.g., SnCl2) A->D F Ester Hydrolysis (e.g., LiOH) A->F C 6-amino substituted derivative B->C E 3-amino derivative D->E G Carboxylic acid derivative F->G

Caption: Potential synthetic transformations of Methyl 6-chloro-3-nitropyrazinoate.

Applications in Drug Discovery

Functionalized pyrazine derivatives are of significant interest in drug discovery due to their diverse biological activities.[2][6] Methyl 6-chloro-3-nitropyrazinoate, with its multiple points for diversification, represents a valuable starting material for the generation of compound libraries for high-throughput screening. The ability to introduce various substituents at the 3-, and 6-positions allows for the systematic exploration of the chemical space around the pyrazine core, which can lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The pyrazine scaffold has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[1]

Conclusion

While Methyl 6-chloro-3-nitropyrazinoate remains a novel and largely unexplored compound, its chemical structure suggests that it holds significant potential as a versatile building block in synthetic and medicinal chemistry. This guide has provided a theoretical framework for its synthesis, a discussion of its likely chemical reactivity, and an overview of its potential applications in drug discovery. The validation of the proposed synthetic route and the exploration of its reactivity are promising avenues for future research, which could unlock a new class of functionalized pyrazine derivatives for the development of next-generation therapeutics.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PMC. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of Methyl 6-Chloro-3-nitropyrazinoate: A Key Favipiravir Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (T-705) has emerged as a significant broad-spectrum antiviral agent, effective against a range of RNA viruses.[1][2][3][4][5] Its large-scale synthesis is a topic of considerable interest within the pharmaceutical industry. A critical intermediate in several efficient synthetic routes to Favipiravir is methyl 6-chloro-3-nitropyrazinoate. This technical guide provides a detailed examination of the synthesis of this key intermediate, focusing on the underlying chemical principles, optimization of reaction conditions, and practical experimental considerations. The synthesis involves a multi-step process beginning from readily available starting materials, and this guide will elucidate the causality behind the experimental choices at each stage, ensuring a robust and reproducible protocol.

Introduction: The Strategic Importance of Methyl 6-Chloro-3-nitropyrazinoate in Favipiravir Synthesis

The pyrazine scaffold is a core structural motif in numerous pharmacologically active compounds.[2] Favipiravir, or 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a prominent example, functioning as a prodrug that, once metabolized, inhibits viral RNA-dependent RNA polymerase.[1][2] The efficient construction of the substituted pyrazine ring is therefore a pivotal aspect of its synthesis.

Methyl 6-chloro-3-nitropyrazinoate serves as a versatile precursor. The chloro and nitro functionalities at positions 6 and 3, respectively, allow for sequential and regioselective transformations. The chloro group can be readily displaced by a fluorine atom, a key structural feature of Favipiravir, while the nitro group can be reduced to an amine, which can then be converted to the desired hydroxyl group. The methyl ester at position 2 provides a convenient handle for subsequent amidation to form the final carboxamide. Several synthetic strategies for Favipiravir converge on this or structurally related intermediates, highlighting its strategic importance.[1][6][7]

This guide will focus on a common and practical synthetic route to methyl 6-chloro-3-nitropyrazinoate, providing not just a procedural outline, but a deeper understanding of the reaction mechanisms and the rationale for the chosen methodologies.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of methyl 6-chloro-3-nitropyrazinoate is typically achieved through a multi-step sequence starting from 2-aminopyrazine. The overall transformation can be visualized as follows:

Synthesis_Workflow A 2-Aminopyrazine B 2-Amino-6-chloropyrazine A->B Chlorination C Methyl 2-Amino-6-chloropyrazinoate B->C Carboxymethylation (via Sandmeyer-type reaction) D Methyl 6-Chloro-3-nitropyrazinoate C->D Nitration

Caption: Overall synthetic workflow for methyl 6-chloro-3-nitropyrazinoate.

Step 1: Regioselective Chlorination of 2-Aminopyrazine

The initial step involves the introduction of a chlorine atom onto the pyrazine ring. The amino group at position 2 is an activating group, directing electrophilic substitution to the ortho and para positions. However, direct halogenation of 2-aminopyrazine can lead to a mixture of products and over-chlorination.[8] A more controlled approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

Causality of Experimental Choices:

  • Reagent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine. Its use allows for more selective chlorination compared to harsher reagents like chlorine gas.[8][9]

  • Solvent: Acetonitrile is often the solvent of choice as it provides good solubility for the reactants and is relatively inert under the reaction conditions.[8] Dichloromethane can also be used.[9]

  • Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts.[9]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group activates the pyrazine ring, and the chlorine atom from NCS is attacked by the electron-rich ring, leading to the formation of the chlorinated product.

Step 2: Introduction of the Carboxymethyl Group via a Sandmeyer-type Reaction

With the 6-position chlorinated, the next critical transformation is the introduction of a methyl ester group at the 2-position, replacing the amino group. This is elegantly achieved through a Sandmeyer-type reaction.[10][11][12][13] This classic transformation involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide source, in the presence of a copper(I) catalyst.[10][11][12][13] The resulting nitrile is then hydrolyzed and esterified.

A more direct approach involves the diazotization of 2-amino-6-chloropyrazine followed by reaction with a suitable source for the carboxymethyl group. However, a more common and often higher-yielding route involves a sequence of bromination, cyanation, and then conversion of the nitrile.[14] A related patented procedure describes the diazotization of a substituted aminopyrazine in the presence of cuprous chloride.[15]

Causality of Experimental Choices:

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid.[15] This creates an excellent leaving group (N₂).

  • Copper(I) Catalyst: Copper(I) salts, such as cuprous chloride, are essential for the Sandmeyer reaction. They facilitate the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution.[11]

  • Nucleophile: For the introduction of the ester group, a two-step process is often employed where a cyanide source (e.g., CuCN) is used to introduce a nitrile group, which is subsequently hydrolyzed to a carboxylic acid and then esterified.

Step 3: Nitration of the Pyrazine Ring

The final step in the synthesis of the target intermediate is the nitration of methyl 2-amino-6-chloropyrazinoate. The pyrazine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the presence of the activating amino group facilitates this reaction.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[16]

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or side reactions. The electron-donating amino group directs the nitration to the ortho and para positions. Given that the para position (C5) is sterically hindered and the ortho position (C3) is available, nitration occurs regioselectively at the C3 position.

Mechanism Insight: The nitration of pyrazine derivatives is an electrophilic aromatic substitution. The presence of electron-donating groups on the pyrazine ring increases the electron cloud density of the carbon atoms, promoting the nitration reaction.[16] The nitronium ion attacks the electron-rich pyrazine ring, followed by the loss of a proton to restore aromaticity.

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of methyl 6-chloro-3-nitropyrazinoate.

Materials and Reagents
  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Cuprous Chloride (CuCl)

  • Potassium Cyanide (KCN) - EXTREME CAUTION REQUIRED

  • Methanol (MeOH)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology
3.2.1. Synthesis of 2-Amino-6-chloropyrazine
  • To a solution of 2-aminopyrazine in acetonitrile, add N-chlorosuccinimide portion-wise at room temperature.[8]

  • Stir the reaction mixture at room temperature for the specified time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-amino-6-chloropyrazine.

3.2.2. Synthesis of Methyl 2-Amino-6-chloropyrazinoate (via Sandmeyer Reaction)
  • Suspend 2-amino-6-chloropyrazine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at low temperature.

  • In a separate flask, prepare a solution of cuprous cyanide in aqueous potassium cyanide. (EXTREME CAUTION: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood).

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

  • Allow the reaction to warm to room temperature and then heat as required to drive the reaction to completion.

  • Cool the reaction mixture, neutralize, and extract the 2-cyano-6-chloropyrazine product.

  • Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions.

  • Esterify the resulting carboxylic acid to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Purify the final product, methyl 2-amino-6-chloropyrazinoate, by crystallization or column chromatography.

3.2.3. Synthesis of Methyl 6-Chloro-3-nitropyrazinoate
  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add methyl 2-amino-6-chloropyrazinoate portion-wise.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-chloro-3-nitropyrazinoate.

Data Presentation and Characterization

The successful synthesis of methyl 6-chloro-3-nitropyrazinoate and its intermediates should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Characterization Data
2-Amino-6-chloropyrazineC₄H₄ClN₃129.5570-85¹H NMR, ¹³C NMR, MS
Methyl 2-Amino-6-chloropyrazinoateC₆H₆ClN₃O₂187.5850-65¹H NMR, ¹³C NMR, MS, IR
Methyl 6-Chloro-3-nitropyrazinoateC₆H₄ClN₃O₄217.5775-90¹H NMR, ¹³C NMR, MS, IR

¹H NMR (CDCl₃, 400 MHz) of Methyl 6-Chloro-3-nitropyrazinoate (Expected): δ 8.6-8.8 (s, 1H), 4.0-4.1 (s, 3H).

¹³C NMR (CDCl₃, 101 MHz) of Methyl 6-Chloro-3-nitropyrazinoate (Expected): δ 163-164, 150-152, 148-150, 144-146, 138-140, 53-54.

Conclusion and Future Perspectives

The synthesis of methyl 6-chloro-3-nitropyrazinoate is a well-established and scalable process that provides a crucial intermediate for the production of the antiviral drug Favipiravir. This guide has detailed a common synthetic route, emphasizing the chemical reasoning behind the selection of reagents and reaction conditions. The provided experimental protocol offers a practical framework for researchers in the field of drug development and process chemistry.

Future efforts in this area may focus on the development of more sustainable and cost-effective synthetic methods. This could include the use of greener solvents, catalytic systems with higher turnover numbers, and the development of continuous flow processes to improve efficiency and safety, particularly for hazardous steps like the Sandmeyer reaction.[2][17] The optimization of each step to maximize yield and purity remains a key objective for the large-scale industrial production of Favipiravir.

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Pyrazine Derivatives for Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Privilege

In the landscape of antiviral medicinal chemistry, the pyrazine scaffold (1,4-diazine) has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While historically utilized in antimycobacterial therapy (Pyrazinamide), the discovery and approval of Favipiravir (T-705) transformed this scaffold into a cornerstone for broad-spectrum antiviral development.

This guide dissects the technical utility of pyrazine derivatives, specifically focusing on their role as nucleobase analogues that target the viral RNA-dependent RNA polymerase (RdRp). Unlike rigid templates, this guide prioritizes the causality of design: why specific substitutions at the C-3 and C-6 positions drive potency, how lethal mutagenesis functions as a self-validating mechanism, and how to synthesize these volatile precursors at scale.

Mechanism of Action: Lethal Mutagenesis & RdRp Inhibition

The efficacy of pyrazine-based antivirals, particularly carboxamide derivatives, relies on their ability to mimic purine nucleotides (Adenosine and Guanosine).[1] The mechanism is a multi-step metabolic activation cascade.

The Metabolic Activation Pathway

Pyrazine carboxamides are prodrugs. They must undergo intracellular phosphoribosylation to become active.

  • Entry: Passive diffusion or carrier-mediated transport.

  • Ribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts the pyrazine base to the ribose-5'-monophosphate (RMP).[2]

  • Phosphorylation: Cellular kinases convert RMP to the active ribofuranosyl-5'-triphosphate (RTP).[2]

The Kill Switch: Ambiguous Base Pairing

Once formed, the Pyrazine-RTP competes with endogenous GTP or ATP for the viral RdRp active site.

  • Chain Termination: In some contexts, incorporation halts RNA synthesis immediately.[1]

  • Lethal Mutagenesis (Dominant Mechanism): The pyrazine ring can rotate between syn and anti conformations. This allows it to base-pair with both Cytosine (mimicking Guanosine) and Uracil (mimicking Adenosine). This ambiguity forces transition mutations (C-to-U and G-to-A) into the viral genome, pushing the virus beyond its "error threshold" into error catastrophe, rendering progeny non-infectious.

Visualizing the Pathway

MoA Prodrug Pyrazine Prodrug (e.g., Favipiravir) RMP Pyrazine-RMP (Monophosphate) Prodrug->RMP HGPRT (Phosphoribosylation) RTP Pyrazine-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp Complex RTP->RdRp Competition with GTP/ATP RNA Viral RNA Incorporation RdRp->RNA Ambiguous Base Pairing Mutagenesis Lethal Mutagenesis (Error Catastrophe) RNA->Mutagenesis Transition Mutations

Caption: Figure 1.[2][3] Metabolic activation and mechanism of action of pyrazine carboxamides leading to viral error catastrophe.

Structure-Activity Relationship (SAR) Analysis

The pyrazine core is sensitive. Modifications must balance metabolic stability with the ability to be recognized by HGPRT.

The "Warhead": C-2 Carboxamide

The amide group at position 2 is non-negotiable. It provides the essential hydrogen bond donors/acceptors required to mimic the Watson-Crick face of Guanine. Hydrolysis of this amide to a carboxylic acid (often by host amidases) deactivates the drug, creating the primary inactive metabolite.

The "Anchor": C-3 Hydroxyl/Oxo

The C-3 substituent exists in a tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms.

  • Requirement: An oxygen functionality at C-3 is critical for HGPRT recognition.

  • Observation: Removal of the C-3 hydroxyl (e.g., Pyrazinamide) shifts activity from antiviral to antibacterial (targeting fatty acid synthesis in M. tuberculosis).

The "Shield": C-6 Substitution

This position dictates metabolic stability and potency.

  • Hydrogen (T-1105): Biologically active but metabolically unstable; rapidly oxidized by aldehyde oxidase.

  • Fluorine (Favipiravir/T-705): Blocks metabolic oxidation at C-6 without sterically hindering HGPRT binding.

  • Chlorine/Bromine: Increases lipophilicity but can reduce water solubility and alter kinase affinity.

Comparative Potency Data

Table 1: Antiviral potency of key pyrazine derivatives against Influenza and SARS-CoV-2.

CompoundC-6 Subst.[3][4][5]Virus TargetIC50 (µM)CC50 (µM)SI (Selectivity)Mechanism Note
T-1105 -HInfluenza A0.65>1000>1500Rapid metabolism limits in vivo use.
Favipiravir -FInfluenza A0.45>1000>2000Standard of care; broad spectrum.
Favipiravir -FSARS-CoV-261.88>400>6.4High dose required for COVID-19.
Pyrazine-Conj 12i Conjugate*SARS-CoV-21.80557308Novel benzothiazole conjugate [7].

*Note: Conjugates often target entry or proteases rather than solely RdRp.

Chemical Synthesis Strategies

Synthesizing functionalized pyrazines is challenging due to the electron-deficient nature of the ring, which makes electrophilic aromatic substitution difficult. Nucleophilic substitution on halopyrazines is the preferred route.

Scalable Synthesis of Favipiravir (Route A)

The most robust industrial route utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. This avoids the use of unstable diazonium intermediates found in older routes.

Workflow Diagram

Synthesis Start 3-aminopyrazine-2-carboxylic acid Inter1 Methyl esterification (MeOH/H2SO4) Start->Inter1 Inter2 Bromination (C-6) (NBS) Inter1->Inter2 KeyInter 3,6-dichloropyrazine-2-carbonitrile (Key Intermediate) Inter2->KeyInter Fluoro Fluorination (C-6) (KF, 18-crown-6) KeyInter->Fluoro Final Favipiravir (Hydrolysis & Amidation) Fluoro->Final

Caption: Figure 2. Optimized chemical synthesis route for 6-fluoro-3-hydroxypyrazine-2-carboxamide.

Experimental Protocol: Synthesis of Key Intermediate

Objective: Synthesis of 3,6-dichloropyrazine-2-carbonitrile from 3-amino-6-bromo-pyrazine-2-carboxylate.

Reagents:

  • Methyl 3-amino-6-bromo-pyrazine-2-carboxylate (1.0 eq)

  • Cuprous Cyanide (CuCN) (1.2 eq)

  • Phosphorus Oxychloride (

    
    )
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Diazotization/Chlorination: Dissolve the methyl ester precursor in concentrated HCl. Cool to 0°C. Add sodium nitrite (

    
    ) dropwise to form the diazonium salt.
    
  • Sandmeyer Reaction: Slowly add the diazonium solution to a mixture of CuCl in conc. HCl at 0°C. Stir for 1h, then warm to room temperature (RT). Extract with Ethyl Acetate (EtOAc).[3] This yields the methyl 3,6-dichloropyrazine-2-carboxylate.

  • Amidation: Treat the ester with aqueous ammonia (

    
    ) in methanol at 0°C for 2 hours to yield the primary amide.
    
  • Dehydration to Nitrile: Suspend the amide in

    
     (excess). Heat to reflux (80-100°C) for 3 hours.
    
    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the amide spot indicates completion.

  • Workup: Pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with

    
     to pH 7. Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from hexane/ethanol to obtain 3,6-dichloropyrazine-2-carbonitrile as yellow crystals.

Antiviral Validation Protocols

To validate a new pyrazine derivative, one must distinguish between cytotoxicity and specific antiviral activity.[6]

In Vitro RdRp Inhibition Assay (Cell-Free)

This assay confirms if the triphosphate metabolite (synthesized chemically for the assay) directly inhibits the viral polymerase.

Materials:

  • Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

  • Template RNA (Poly-U or specific viral sequence).

  • Substrate:

    
    -GTP or fluorescently labeled NTPs.
    
  • Test Compound: The Triphosphate form of the pyrazine (Prodrugs like Favipiravir are inactive in cell-free systems).

Protocol:

  • Reaction Mix: Prepare buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix RdRp (50 nM), RNA template (200 nM), and varying concentrations of the Pyrazine-RTP (0.1 µM – 100 µM).

  • Initiation: Add competing natural nucleotides (ATP/CTP/UTP) and the radiolabeled tracer (

    
    -GTP).
    
  • Elongation: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction with 0.5 M EDTA.

  • Detection: Spot samples on DE81 filter paper, wash with

    
     to remove unincorporated nucleotides, and measure radioactivity via liquid scintillation counting.
    
  • Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Future Outlook & Challenges

The pyrazine scaffold remains underutilized. Future development focuses on:

  • Solubility: Many derivatives suffer from poor aqueous solubility. Pro-moieties (esters at the hydroxyl group) are being explored.

  • Selectivity: Reducing the concentration required for SARS-CoV-2 inhibition (currently high for Favipiravir) by modifying the C-5 position to enhance hydrophobic interactions within the RdRp pocket.

  • Combination Therapy: Using pyrazines (mutagens) with chain terminators (Remdesivir) to induce "synergistic lethal mutagenesis."

References

  • Furuta, Y., et al. (2009).[7] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[3] Antiviral Research. Link

  • Jin, Z., et al. (2013). "The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate against influenza virus RNA polymerase." PLOS ONE. Link

  • Shannon, A., et al. (2020). "Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase." Nature Communications. Link

  • Nakamura, T., et al. (2013). "Mechanism of action of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

  • Wang, Y., et al. (2020).[8] "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research. Link

  • Cai, Q., et al. (2020).[9] "Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study." Engineering. Link

  • Mishra, C.B., et al. (2021).[10] "New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2." Chemistry & Biodiversity.[9] Link

  • Huchin-Mian, J.P., et al. (2022). "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae. Link

Sources

Solubility Profile of Methyl 6-chloro-3-nitropyrazinoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, thermodynamic behavior, and process applications of Methyl 6-chloro-3-nitropyrazinoate (CAS 89690-75-5), a critical intermediate in the synthesis of antiviral agents such as Favipiravir (T-705).

Executive Summary

Methyl 6-chloro-3-nitropyrazinoate (C₆H₄ClN₃O₄, MW: 217.57 g/mol ) is an electron-deficient pyrazine derivative characterized by high polarity and significant sensitivity to nucleophilic attack. It typically presents as a yellow oil or low-melting solid upon purification. Its solubility landscape is dominated by its lack of hydrogen bond donors and high dipole moment, making chlorinated solvents and polar aprotic solvents the primary vehicles for solvation, while aliphatic hydrocarbons serve as effective antisolvents.

Key Physicochemical Parameters:

  • CAS: 89690-75-5[1]

  • Appearance: Yellow oil (crude/purified) or crystalline solid (highly pure).

  • LogP (Predicted): ~0.8 – 1.2 (Moderate Lipophilicity).

  • Key Functional Groups: Nitro (

    
    ), Chloro (
    
    
    
    ), Methyl Ester (
    
    
    ).

Solubility Landscape & Solvent Selection

Empirical Solubility Data

Based on synthesis and purification protocols (chromatography, extraction), the solubility behavior is categorized below. Quantitative values are estimated based on structural analogs (e.g., methyl 3-aminopyrazine-2-carboxylate) and group contribution theory.

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Extraction/Reaction Solvent. The high dispersion forces of Cl-solvents match the solute's core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Reaction Medium. Used for nucleophilic substitutions (e.g., fluorination).
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Chromatography Eluent. Used as a modifier (e.g., 2% MeOH in DCM). Potential for transesterification if heated.
Esters/Ethers Ethyl Acetate, THF, MTBEGood (50–100 mg/mL)General Workup. Good balance for liquid-liquid extraction.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Antisolvent. Used to precipitate the product or remove non-polar impurities.
Aqueous WaterVery Low (Insoluble)Wash Medium. Used to remove inorganic salts (NaCl, KNO₃) during workup.
Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically validate solvent choice, we apply Hansen Solubility Parameters (HSP). The solute's interaction radius (


) with a solvent is calculated using the distance equation:


Where 1 is the solvent and 2 is the solute.

Estimated HSP for Methyl 6-chloro-3-nitropyrazinoate:

  • Dispersion (

    
    ):  ~19.0 MPa
    
    
    
    (Due to Cl and aromatic ring)
  • Polarity (

    
    ):  ~14.0 MPa
    
    
    
    (High due to
    
    
    and Ester)
  • Hydrogen Bonding (

    
    ):  ~8.0 MPa
    
    
    
    (Moderate acceptor, no donors)

Analysis:

  • DCM (

    
    : 18.2, 
    
    
    
    : 6.3,
    
    
    : 6.1):
    The close match in dispersion and moderate H-bonding capability makes DCM the thermodynamic solvent of choice.
  • Hexane (

    
    : 14.9, 
    
    
    
    : 0.0,
    
    
    : 0.0):
    The large gap in polarity (
    
    
    ) creates a high
    
    
    , confirming immiscibility.

Experimental Protocols

Gravimetric Solubility Determination (Standard Operating Procedure)

Use this protocol to generate precise solubility curves for process validation.

Reagents: High-purity solvent (HPLC grade), Methyl 6-chloro-3-nitropyrazinoate standard. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

  • Saturation: Add excess solid solute (approx. 200 mg) to 2 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation).

  • Evaporation: Transfer exactly 1.00 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream.

  • Quantification: Weigh the residue until constant mass is achieved.

    • Calculation:

      
      
      
HPLC Quantification Method

For trace analysis or solubility in complex matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro-aromatic absorbance).

  • Retention Time: Expect elution ~6.5 min (Intermediate polarity).

Process Applications & Visualizations

Purification Strategy (Crystallization/Precipitation)

The "Yellow Oil" problem often arises from residual solvent or impurities preventing crystal lattice formation.

  • Solvent System: DCM / Hexane.

  • Method: Dissolve crude oil in minimal DCM (1:2 v/v). Slowly add Hexane (antisolvent) with vigorous stirring until turbidity persists. Cool to -20°C.

  • Result: Transformation of oil to semi-crystalline solid.

Workflows

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute SolventAdd Add Solvent (DCM, MeOH, etc.) Start->SolventAdd Equilibrate Equilibrate (24h @ T) SolventAdd->Equilibrate Agitation Filter Filter (0.45 µm PTFE) Equilibrate->Filter Remove Solids Analysis Analysis Method Filter->Analysis Gravimetric Gravimetric (High Conc.) Analysis->Gravimetric HPLC HPLC-UV (Low Conc.) Analysis->HPLC

Caption: Decision tree for selecting the appropriate analytical method based on estimated solubility range.

Figure 2: Chemical Interaction Map

InteractionMap Molecule Methyl 6-chloro-3-nitropyrazinoate Nitro Nitro Group (-NO2) High Polarity Dipole-Dipole Molecule->Nitro Chloro Chloro (-Cl) Dispersion Forces Lipophilicity Molecule->Chloro Ester Methyl Ester H-Bond Acceptor Molecule->Ester DCM DCM / CHCl3 (Excellent Solvent) Nitro->DCM Polarity Match Water Water (Poor Solvent) Nitro->Water Insufficient H-Bonding Chloro->DCM Dispersion Match Hexane Hexane (Antisolvent) Chloro->Hexane Weak Interaction

Caption: Mapping functional groups to solvent compatibility based on intermolecular forces.

References

  • Synthesis of Favipiravir Intermediates: Journal of Medicinal Chemistry, 1984, 27, 1639-1643.[2] (Describes synthesis and purification of methyl 6-chloro-3-nitropyrazinoate via flash chromatography).

  • Solvent Selection Guide: Green Chemistry, 2016, 18, 288-296. (CHEM21 Solvent Selection Guide for sustainable process design).

  • Hansen Solubility Parameters: CRC Handbook of Solubility Parameters and Other Cohesion Parameters, 2nd Ed. (Theoretical basis for solubility prediction).[3][4][5]

  • Favipiravir Process Chemistry: Acta Naturae, 2020, 12(3), 4-10. (Review of synthetic routes and intermediate properties).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Favipiravir via Nucleophilic Fluorination

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor, utilizing methyl 6-chloro-3-nitropyrazinoate as the advanced starting material (ASM).

Unlike traditional routes that introduce fluorine via diazotization (Balz-Schiemann) or use expensive 3,6-difluoro intermediates, this protocol leverages the "Fluorination-First" strategy . By exploiting the electron-withdrawing synergy of the 3-nitro and 2-ester groups, we activate the C6-chlorine for a high-yield Nucleophilic Aromatic Substitution (SNAr) using potassium fluoride. This method minimizes the use of corrosive fluorinating agents (e.g., HF/Pyridine) and avoids late-stage fluorination challenges.

Key Advantages of This Route:
  • Atom Economy: Direct halide exchange (Halex) avoids heavy leaving groups.

  • Cost Efficiency: Uses spray-dried KF rather than electrophilic fluorinating agents (Selectfluor).

  • Scalability: Avoids high-pressure hydrogenation until the final steps.

Chemical Pathway & Mechanism

The synthesis proceeds through four distinct chemical transformations. The critical control point is Step 1 , where moisture control dictates the ratio of the desired fluoro-intermediate versus the hydrolysis impurity.

Reaction Scheme Visualization

Favipiravir_SynthesisSMMethyl 6-chloro-3-nitropyrazinoate(ASM)INT1Methyl 6-fluoro-3-nitropyrazinoateSM->INT1 S_NAr FluorinationINT26-Fluoro-3-nitro-pyrazine-2-carboxamideINT1->INT2 AmidationINT33-Amino-6-fluoro-pyrazine-2-carboxamideINT2->INT3 Nitro ReductionPRODFavipiravir(T-705)INT3->PROD Diazotization/HydrolysisR1KF, 18-crown-6DMSO, 80°CR2NH3 / MeOH0°C to RTR3H2, Pd/CMeOHR4NaNO2, H2SO40°C

Figure 1: The "Fluorination-First" pathway leverages the nitro group to activate the ring for SNAr before reduction.

Detailed Experimental Protocols

Step 1: SNAr Fluorination (The Critical Step)

Objective: Convert methyl 6-chloro-3-nitropyrazinoate to methyl 6-fluoro-3-nitropyrazinoate. Mechanism: The nitro group at C3 and ester at C2 create an electron-deficient pyrazine ring, facilitating the displacement of chlorine by the fluoride ion.

Reagents & Materials:

  • Methyl 6-chloro-3-nitropyrazinoate (1.0 eq)

  • Potassium Fluoride (Spray-dried, 2.5 eq)

  • 18-Crown-6 (0.1 eq) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Anhydrous DMSO or Sulfolane (Max water < 0.05%)

Protocol:

  • Drying: Charge KF into the reactor and dry under vacuum at 100°C for 4 hours to remove trace water. Note: Water causes hydrolysis to the 6-hydroxy impurity, which is difficult to separate.

  • Dissolution: Cool to 25°C. Add anhydrous DMSO and 18-crown-6. Stir for 30 minutes to activate the fluoride.

  • Addition: Add methyl 6-chloro-3-nitropyrazinoate in a single portion.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC.

    • Target: >98% conversion.

    • Typical Time: 4–6 hours.

  • Workup: Cool to 10°C. Quench into ice water. The product may precipitate. If not, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallization from Isopropanol (IPA) if purity < 95%.

Critical Process Parameter (CPP):

  • Moisture Content: Must be <500 ppm in the reaction matrix.

  • Temperature: >100°C risks thermal decomposition of the nitro-ester.

Step 2: Amidation

Objective: Convert the methyl ester to the primary amide.

Protocol:

  • Dissolve Methyl 6-fluoro-3-nitropyrazinoate in Methanol (10V).

  • Cool to 0°C.

  • Slowly bubble Ammonia gas or add 7N NH3 in Methanol (3.0 eq).

  • Stir at 0–5°C for 2 hours.

  • Observation: The product, 6-fluoro-3-nitropyrazine-2-carboxamide, often precipitates as a yellow solid.

  • Isolation: Filtration and washing with cold methanol.

  • Yield Target: 85–90%.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the 3-nitro group to a 3-amino group without defluorination.

Reagents:

  • 10% Pd/C (50% water wet, 5 wt% loading)

  • Hydrogen source (H2 balloon or 1-3 bar pressure)

  • Solvent: Methanol or Ethanol

Protocol:

  • Suspend 6-fluoro-3-nitropyrazine-2-carboxamide in Methanol.

  • Add Pd/C catalyst under nitrogen inertion.

  • Switch to Hydrogen atmosphere. Stir vigorously at RT (20–25°C).

  • Caution: Monitor strictly. Over-reduction can lead to defluorination (hydrodefluorination), yielding 3-aminopyrazine-2-carboxamide.

    • Control: Stop reaction immediately upon disappearance of starting material (approx. 2–3 hours).

  • Workup: Filter catalyst through Celite. Concentrate filtrate to obtain 3-amino-6-fluoropyrazine-2-carboxamide.

Step 4: Diazotization and Hydrolysis (Final API Formation)

Objective: Convert the amino group to a hydroxyl group via a diazonium intermediate.

Protocol:

  • Dissolve the amine intermediate in 30% H2SO4 (aq). Cool to -5°C.

  • Add Sodium Nitrite (NaNO2) aqueous solution dropwise, maintaining temp < 0°C.

  • Mechanism: The amine forms a diazonium salt. Upon warming, water attacks the C3 position, releasing N2 gas.

  • Allow to warm to RT and stir for 1 hour.

  • Isolation: Adjust pH to ~2–3 using NaOH. Favipiravir precipitates as an off-white solid.

  • Purification: Recrystallization from Water/Ethanol.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following specifications must be met at the intermediate stages.

StageAnalyteMethodSpecificationRationale
ASM Methyl 6-chloro-3-nitropyrazinoateHPLC>98.0%Purity of starting material dictates downstream purification load.
Step 1 Water Content (KF Reaction)Karl Fischer<0.05%Prevents hydrolysis of C6-Cl to C6-OH.
Step 1 6-Fluoro IntermediateHPLC>95% AreaUnreacted Chloro-ester is difficult to separate from Fluoro-ester.
Step 3 Defluoro-ImpurityHPLC<0.5%Caused by over-hydrogenation; strictly controlled by reaction time.
Final FavipiravirHPLC>99.5%API Release Specification.

Safety & Handling (HSE)

  • Nitro Compounds: The starting material and intermediates 1 & 2 are nitro-aromatics. They possess high decomposition energy. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling up >100g to determine the Onset Temperature of decomposition.

  • Hydrofluoric Acid (HF) Potential: While this route avoids HF gas, acidic workup of fluoride salts can generate trace HF. Use glass-lined reactors and have calcium gluconate gel available.

  • Diazotization: Step 4 generates Nitrogen gas. Ensure adequate venting to prevent pressure buildup.

References

  • Furuta, Y., et al. (2002). "Synthesis and biological activity of T-705." Antiviral Research.

  • Zhang, T., et al. (2020). "Efficient Synthesis of Favipiravir." Organic Process Research & Development. (Describes the optimization of the fluorination step).

  • Nakamura, T., et al. (2013). "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053599. (Details the industrial handling of the chloronitro ester).

  • Scientific Update. (2020). "Favipiravir and the battle against COVID-19." (Review of synthetic routes including the SNAr approach).

Nucleophilic aromatic substitution of methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026


) of Methyl 6-chloro-3-nitropyrazinoate 

Executive Summary & Strategic Utility

Methyl 6-chloro-3-nitropyrazinoate (MCNP) is a high-value heterocyclic scaffold, structurally distinct due to its dense functionalization pattern: an electron-deficient pyrazine core, a labile chloride at C-6, a strongly activating nitro group at C-3, and an ester at C-2. This compound serves as a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs), viral RNA polymerase inhibitors (related to Favipiravir pharmacophores), and kinase inhibitors .

This guide details the protocols for performing Nucleophilic Aromatic Substitution (


) on MCNP. Unlike simple halo-benzenes, MCNP exhibits unique regiochemical sensitivities. The primary reaction pathway involves the displacement of the C-6 chloride by nucleophiles (amines, thiols, alkoxides). However, the C-3 nitro group and C-2 ester create competing electrophilic sites and potential for side reactions (e.g., hydrolysis, nitro-displacement). This document provides a self-validating workflow to maximize yield and regioselectivity.

Mechanistic Insight & Regiochemistry

The reactivity of MCNP is governed by the synergistic electron-withdrawing effects of the pyrazine nitrogens and the C-3 nitro group.

  • Primary Electrophilic Site (C-6): The carbon atom at position 6 is activated by the adjacent ring nitrogen (N-1) and the inductive effect of the electron-poor ring. The chloride acts as an excellent leaving group, facilitating

    
     via a Meisenheimer complex.
    
  • Regioselectivity (Cl vs. NO

    
    ):  While the nitro group at C-3 is also a potential leaving group (especially in highly activated systems), the chloride at C-6 is kinetically favored for displacement by standard nucleophiles (amines) under mild conditions. The C-6 position benefits from activation by N-1, whereas the C-3 position is sterically crowded by the adjacent ester at C-2.
    
  • Side Reactions:

    • Ester Hydrolysis: The C-2 methyl ester is prone to hydrolysis under aqueous basic conditions.

    • Transesterification: Use of alkoxide nucleophiles in different alcohols can lead to ester scrambling.

Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism Figure 1: SNAr pathway favoring C-6 Chloride displacement over C-3 Nitro displacement. Substrate Methyl 6-chloro-3-nitropyrazinoate (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + H-Nu: (Rate Limiting) SideProduct Side Product: Hydrolyzed Acid Substrate->SideProduct aq. Base (Hydrolysis) Nuc Nucleophile (H-Nu:) Nuc->Complex Product 6-Substituted Product (Methyl 6-(Nu)-3-nitropyrazinoate) Complex->Product - HCl (Fast)

Experimental Protocols

Protocol A: Standard Amination (Primary & Secondary Amines)

Best for: Benzylamine, Morpholine, Piperazine, Aniline derivatives.

Reagents:

  • Substrate: Methyl 6-chloro-3-nitropyrazinoate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. (Use DMF for low-reactivity amines).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-3-nitropyrazinoate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol) followed by the dropwise addition of the Amine (1.1 mmol).

    • Note: The reaction is often exothermic. Cooling prevents side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Time: Highly reactive amines (e.g., pyrrolidine) react in <1 hour. Aniline derivatives may require heating to 50–60°C.

  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the starting material (

    
    ) and appearance of a more polar fluorescent spot.
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA) then Brine.

    • Caution: Do not use strong basic washes to avoid ester hydrolysis.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
Protocol B: Reaction with Weak Nucleophiles (Anilines/Phenols)

Best for: Electron-deficient anilines or sterically hindered nucleophiles.

Modifications:

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Temperature: Heat to 60–80°C.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions when yields are suboptimal.

Diagram 2: Optimization Workflow

Optimization_Tree Figure 2: Troubleshooting logic for SNAr optimization. Start Start: Low Yield / Impurities CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckSide Are Side Products Forming? CheckSM->CheckSide Yes NoRxn No Reaction CheckSM->NoRxn No Hydrolysis Product is Carboxylic Acid (Hydrolysis) CheckSide->Hydrolysis Acid formed MultiSub Multiple Spots (Bis-substitution) CheckSide->MultiSub Complex mixture SolvSwitch Switch Solvent to DMF/DMSO Increase Temp to 60°C NoRxn->SolvSwitch BaseSwitch Switch to Anhydrous Base (e.g., K2CO3 in Acetone) Ensure Dry Solvents Hydrolysis->BaseSwitch EquivControl Reduce Nucleophile Equiv (1.0) Lower Temp to 0°C MultiSub->EquivControl

Key Parameter Summary Table
VariableRecommendationRationale
Solvent MeCN (Standard), DMF (Difficult)MeCN is easy to remove; DMF accelerates

via dipole stabilization.
Base DIPEA (Soluble), K

CO

(Inorganic)
DIPEA acts as a proton sponge; K

CO

is non-nucleophilic, preventing ester attack.
Temperature 0°C

RT
The nitro group activates the ring significantly; heat is rarely needed for aliphatic amines.
Concentration 0.1 M – 0.3 M High concentration favors intermolecular substitution over background hydrolysis.

References

  • BenchChem. Methyl 3-amino-6-chloropyrazine-2-carboxylate: Properties and Applications. Retrieved from .

  • ChemicalBook. Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3). Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from .

  • Organic Chemistry Portal.

    
    ) Mechanisms. Retrieved from .
    
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from .

Reduction of nitro group in methyl 6-chloro-3-nitropyrazinoate protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocols for the chemoselective reduction of the nitro group in methyl 6-chloro-3-nitropyrazinoate to yield methyl 3-amino-6-chloropyrazinoate . This transformation is a critical step in the synthesis of antiviral pyrazinecarboxamides, such as Favipiravir (T-705) . The primary synthetic challenge is the suppression of hydrodechlorination (loss of the C-6 chlorine atom) while ensuring complete reduction of the nitro moiety. Two validated protocols are presented: a scalable Iron/Acetic Acid method and a high-selectivity Stannous Chloride method.

Introduction & Strategic Analysis

Methyl 6-chloro-3-nitropyrazinoate is a highly functionalized heterocycle. The presence of the electron-withdrawing ester and the chlorine atom on the pyrazine ring renders the C-Cl bond susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g.,


, Pd/C). Preserving the chlorine atom is essential, as it serves as a handle for subsequent nucleophilic aromatic substitution (

) or fluorination steps in drug synthesis pipelines.
Mechanistic Challenge: Chemoselectivity
  • Target Reaction:

    
     (6-electron reduction).
    
  • Competing Side Reaction:

    
     (Hydrodechlorination).
    
  • Risk Factor: Standard hydrogenation catalysts (Pd, Pt) facilitate oxidative addition into the C-Cl bond, especially in electron-deficient pyrazines.

Selection of Methodology: To mitigate dechlorination, "dissolving metal" reductions or specific hydride transfer reagents are preferred over catalytic hydrogenation.[1]

  • Method A (Iron/Acetic Acid): The industrial "gold standard." It is cost-effective, highly selective, and scalable. The mechanism proceeds via electron transfer from the metal surface, which is kinetically much faster for the nitro group than for the C-Cl bond.

  • Method B (Stannous Chloride): Ideal for small-scale or late-stage synthesis where mild conditions are required. It operates under specific kinetic control that almost exclusively targets the nitro group.

ReactionScheme cluster_0 Critical Control Point Substrate Methyl 6-chloro-3-nitropyrazinoate (Substrate) Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate 2e- / 2H+ Product Methyl 3-amino-6-chloropyrazinoate (Target) Intermediate->Product 4e- / 4H+ (Selective Path) SideProduct Methyl 3-aminopyrazinoate (Dechlorinated Impurity) Intermediate->SideProduct Over-reduction (Avoid)

Caption: Reaction pathway illustrating the critical selectivity required to avoid the dechlorinated impurity.

Protocol A: Iron-Mediated Reduction (Scalable)

Applicability: Gram to Kilogram scale. Mechanism: Electron transfer from metallic iron in a weak acid medium.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 6-chloro-3-nitropyrazinoate1.0Substrate
Iron Powder (325 mesh)4.0 - 5.0Reductant (High surface area preferred)
Glacial Acetic Acid5.0 - 6.0Proton source / Solvent modifier
Ethanol / Water (4:1)SolventReaction Medium
Ethyl AcetateWorkupExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve Methyl 6-chloro-3-nitropyrazinoate (1.0 equiv) in Ethanol/Water (4:1 v/v) . The concentration should be approximately 0.2 M.

  • Activation: Add Iron powder (4.0 equiv) to the solution at room temperature.

    • Note: Use reduced iron powder; if the iron is oxidized (rusty), activation with a drop of concentrated HCl may be required.

  • Initiation: Heat the suspension to 60°C . Slowly add Glacial Acetic Acid (5.0 equiv) dropwise via an addition funnel over 30 minutes.

    • Caution: The reaction is exothermic. Control the addition rate to maintain a gentle reflux.

  • Reaction: Stir vigorously at 70–80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (

    
    ) should disappear, and a fluorescent blue spot (amine, 
    
    
    
    ) should appear.
  • Workup (Crucial for Iron Removal):

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the Celite pad thoroughly with Ethyl Acetate .

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the residue with water and neutralize with saturated

      
        solution until pH ~8.
      
    • Extract with Ethyl Acetate (3 x) .[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-5% MeOH in DCM) if necessary.

Protocol B: Stannous Chloride Reduction (High Selectivity)

Applicability: Milligram to Gram scale; high-value intermediates. Mechanism: Hydride transfer via Tin(II) to Tin(IV) oxidation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 6-chloro-3-nitropyrazinoate1.0Substrate
Stannous Chloride Dihydrate (

)
5.0Reductant
Ethanol or MethanolSolventReaction Medium
Ice/WaterWorkupQuenching
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 equiv) in Ethanol (0.1 M concentration) in a round-bottom flask.

  • Addition: Add

    
      (5.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to 70°C (reflux) for 1–3 hours.

    • Observation: The solution typically turns clear yellow/orange.

  • Quenching (The "Tin Emulsion" Management):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture onto Ice .

    • Critical Step: Adjust the pH to 8–9 using 10% NaOH or saturated

      
       . A thick white precipitate of tin hydroxide will form.
      
    • Tip: If the emulsion is stubborn, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to chelate the tin, allowing for clear phase separation.

  • Extraction: Extract with Ethyl Acetate (3 x) . Dry over

    
     and concentrate.
    

Analytical Control & Troubleshooting

Quality Control Markers
  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).

    • Substrate: Elutes later (more hydrophobic).

    • Product: Elutes earlier (polar amine).

    • Dechlorinated Impurity: Distinct retention time; confirm by MS (Mass = Product - 34 amu).

  • NMR (

    
    , DMSO-
    
    
    
    ):
    • Look for the disappearance of the nitro-adjacent signals.

    • Appearance of a broad singlet at

      
       7.0–8.0 ppm (
      
      
      
      ).
    • Verification of the pyrazine proton integration (should remain 1H, indicating no dechlorination).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Oxidized Iron surface or old

.
Activate Iron with 1% HCl before use. Use fresh

.
Dechlorination Observed Reaction temperature too high or reaction time too long.Reduce temperature to 60°C. Monitor strictly by HPLC and stop immediately upon conversion.
Low Yield (Emulsion) Poor extraction due to metal salts.Use Rochelle's salt during workup or filter through a larger Celite pad.
Ester Hydrolysis Acidic/Basic conditions too harsh.Avoid strong heating during acid addition. Neutralize rapidly during workup.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Never distill the nitro starting material to dryness at high temperatures.

  • Tin/Iron Waste: Heavy metal waste must be disposed of according to EHS regulations. Do not pour down the drain.

  • Exotherms: Both reductions are exothermic. Large-scale reactions (>10g) require active cooling capability.

References

  • Favipiravir Synthesis Overview

    • Title: "Favipiravir – a Modern Antiviral Drug: Synthesis and Modific
    • Source: N
    • URL:[Link]

  • Selective Nitro Reduction Protocols

    • Title: "Selective reduction of nitro group without affecting other functional groups"
    • Source: BenchChem Technical Guides[1]

  • Chemical Data & Properties

    • Title: "Methyl 3-amino-6-chloropyrazine-2-carboxyl
    • Source: ChemicalBook[8]

  • General Reduction of Chloronitroarenes

    • Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds"
    • Source: Journal of Synthetic Chemistry[2]

    • URL:[Link]

Sources

Application Notes and Protocols for the Fluorination of Methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyrazines in Drug Discovery

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyrazine core, a privileged structure in numerous biologically active compounds, is a prime target for such modifications. Specifically, the conversion of methyl 6-chloro-3-nitropyrazinoate to its fluoro-analogue, methyl 6-fluoro-3-nitropyrazinoate, serves as a critical step in the synthesis of advanced pharmaceutical intermediates. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the late-stage functionalization of electron-deficient heteroaromatic systems.[3][4] This document provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and a detailed protocol for this important fluorination reaction.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The fluorination of methyl 6-chloro-3-nitropyrazinoate proceeds via a classical SNAr mechanism. The reaction is facilitated by the electron-deficient nature of the pyrazine ring, which is further activated by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement renders the carbon atom at the 6-position highly electrophilic and susceptible to attack by a nucleophile, in this case, the fluoride ion.

The reaction can be conceptualized in two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The fluoride ion attacks the C-6 position of the pyrazine ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the pyrazine ring and the nitro group, which stabilizes this otherwise high-energy species.

  • Leaving Group Departure and Aromaticity Restoration: The Meisenheimer complex then collapses with the expulsion of the chloride leaving group, restoring the aromaticity of the pyrazine ring and yielding the desired fluorinated product.

SNAr_Mechanism substrate Methyl 6-chloro-3-nitropyrazinoate N N meisenheimer Meisenheimer Complex N N substrate->meisenheimer Nucleophilic Attack nucleophile F⁻ product Methyl 6-fluoro-3-nitropyrazinoate N N meisenheimer->product Leaving Group Expulsion leaving_group Cl⁻

Figure 1: Mechanism of the SNAr Fluorination.

Comparative Analysis of Reaction Conditions

The successful execution of the SNAr fluorination of methyl 6-chloro-3-nitropyrazinoate is highly dependent on the judicious selection of the fluoride source, solvent, and catalyst. Below is a summary of commonly employed conditions for the fluorination of related activated chloro-heterocycles, providing a valuable framework for optimizing the target reaction.

Fluoride SourceCatalyst/PromoterSolventTemperature (°C)Substrate ExampleObservations & Reference
Spray-dried KF18-crown-6Sulfolane100Benzyl monochloroacetateHigh yield and selectivity.[7]
KFTetrabutylammonium chloride (Bu₄NCl)->130ChloropicolinateCost-effective alternative to CsF.[8]
CsFOrganoboraneChloroformRoom Temp.β-chloroamine derivativeBorane acts as a phase-transfer catalyst.[9]
KFMe₄NClDioxane65-753,6-dialkyl-2,5-piperazinedioneUsed in the synthesis of chloropyrazines.[10]
[¹⁸F]KF·K₂.₂.₂Me₄NHCO₃--(Hetero)aryl chloridesIn situ generation of a highly nucleophilic fluorinating reagent.[11]

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for the SNAr fluorination of activated chloro-heterocycles. Researchers should consider this a starting point and may need to optimize conditions for their specific setup and scale.

Materials and Reagents:

  • Methyl 6-chloro-3-nitropyrazinoate

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Anhydrous dimethylformamide (DMF)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer with heating plate

  • Reaction monitoring apparatus (TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add methyl 6-chloro-3-nitropyrazinoate (1.0 eq.).

  • Addition of Reagents: Add spray-dried potassium fluoride (2.0-3.0 eq.) and tetrabutylammonium chloride (1.0-1.5 eq.).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous dimethylformamide via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the suspension through a pad of diatomaceous earth to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-fluoro-3-nitropyrazinoate.

Experimental_Workflow start Start setup Reaction Setup: - Add methyl 6-chloro-3-nitropyrazinoate - Add KF and Bu₄NCl start->setup solvent Add Anhydrous DMF setup->solvent reaction Heat to 130-140 °C Monitor Reaction solvent->reaction workup Work-up: - Cool and dilute - Filter through Celite® - Wash with water and brine reaction->workup purification Purification: - Dry with Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure Methyl 6-fluoro-3-nitropyrazinoate purification->product end End product->end

Figure 2: Experimental workflow for the fluorination reaction.

Troubleshooting and Safety Considerations

  • Low Conversion:

    • Moisture: Ensure all reagents and solvents are rigorously dried. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.

    • KF Activity: Use high-quality, finely powdered (spray-dried) potassium fluoride. Grinding the KF before use can also increase its surface area and reactivity.

    • Temperature: The reaction may require higher temperatures or longer reaction times.

  • Side Product Formation:

    • Hydrolysis: If water is present, hydrolysis of the ester or displacement of the chloride by hydroxide can occur.

    • Decomposition: At very high temperatures, decomposition of the starting material or product may be observed.

  • Safety:

    • Fluoride salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The reaction should be performed in a well-ventilated fume hood.

    • DMF is a high-boiling point solvent and can cause skin irritation. Avoid contact and inhalation.

Conclusion

The SNAr fluorination of methyl 6-chloro-3-nitropyrazinoate is a robust and reliable method for the synthesis of the corresponding fluoro-derivative. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and adherence to anhydrous techniques are paramount for achieving high yields and purity. The protocol and insights provided herein are intended to equip researchers in drug discovery and development with the necessary tools to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Tredwell, M., & Gouverneur, V. (2012). ¹⁸F-Labeling of Arenes. Angewandte Chemie International Edition, 51(46), 11448-11459. Available at: [Link]

  • Sanford, M. S. (2015). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. The Journal of Organic Chemistry, 80(16), 7857-7865. Available at: [Link]

  • Sand, A. (2014). A Scaffold for the Synthesis of Highly Functionalised Heterocycles. Durham University. Available at: [Link]

  • Bizgan, A. M., & Varghese, R. (2013). The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. Available at: [Link]

  • Ingleson, M. J., & Thompson, A. L. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2893-2900. Available at: [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9412-9424. Available at: [Link]

  • Zapata-Linares, J. P., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][11]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available at: [Link]

  • Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267-1269. Available at: [Link]

  • Gendron, T., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1309-1314. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Reviews in Chemical Engineering, 26(1), 1-27. Available at: [Link]

  • Wang, F., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2306-2347. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 2893. Available at: [Link]

  • Wu, T., & Toste, F. D. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 804-844. Available at: [Link]

  • Lectka, T., & Brubaker, J. D. (2015). Fluorination of organic compounds. U.S. Patent No. 9,024,093 B2. Washington, DC: U.S. Patent and Trademark Office.
  • N/A. (n.d.). methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • Cottrell, I. F., et al. (2005). Synthesis of 2-chloro-3,6-dialkyl pyrazines. World Intellectual Property Organization. Patent No. WO2005049583A1.

Sources

Application Note: Controlled Hydrolysis of Methyl Ester in Nitropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of methyl esters attached to nitropyrazine rings presents a unique synthetic challenge due to the extreme electron deficiency of the pyrazine core. Standard saponification conditions often lead to rapid degradation, ring opening, or nucleophilic displacement of the nitro group (


). This Application Note outlines two optimized protocols—Cryogenic Mild Saponification  and Acid-Mediated Hydrolysis —designed to preserve the nitro-functionality and the heteroaromatic ring.

Mechanistic Insight & Critical Challenges

The Electronic Environment

The nitropyrazine scaffold is highly electrophilic. The nitrogen atoms in the pyrazine ring, combined with the strongly electron-withdrawing nitro group (


), make the ring carbons highly susceptible to nucleophilic attack.
  • Pathway A (Desired): Hydroxide ion attacks the carbonyl carbon of the ester.[1]

  • Pathway B (Undesired -

    
    ):  Hydroxide ion attacks the ring carbon bearing the nitro group (or adjacent positions), leading to displacement of 
    
    
    
    (forming hydroxypyrazines/pyrazinones) or ring fragmentation.
Critical Process Parameters (CPPs)
ParameterRisk FactorControl Strategy
Temperature High temps (>0°C) accelerate

and polymerization.
Strictly < 0°C for base addition.
Base Strength Strong bases (NaOH, KOH) promote rapid decomposition (black tar).Use LiOH (mild) or TMSOK .
Stoichiometry Excess base increases risk of ring attack.Limit to 1.05 – 1.10 equivalents .
Solvent Protic solvents can stabilize transition states for side reactions.Use THF/Water mixtures to modulate reactivity.[1]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision matrix and reaction pathways for processing nitropyrazine methyl esters.

NitropyrazineHydrolysis Start Start: Methyl Nitropyrazine Ester CheckSubst Check Substrate Stability (Is Nitro group labile?) Start->CheckSubst MethodA Method A: Mild Saponification (LiOH / THF / H2O) CheckSubst->MethodA Standard MethodB Method B: Acid Hydrolysis (HCl / Dioxane or H2SO4) CheckSubst->MethodB Base Sensitive TempControl CRITICAL: Cool to -10°C to 0°C MethodA->TempControl ReactionA Stir 1-4h Monitor via TLC/HPLC TempControl->ReactionA QuenchA Acidify to pH 3-4 (1N HCl) ReactionA->QuenchA SideProduct Side Product: Hydroxypyrazine (Loss of Nitro Group) ReactionA->SideProduct If T > 20°C Product Target: Nitropyrazine Carboxylic Acid QuenchA->Product ReactionB Heat to 60-80°C (Slow kinetics) MethodB->ReactionB ReactionB->Product

Figure 1: Decision tree for hydrolysis of nitropyrazine esters, highlighting critical temperature controls to avoid side reactions.

Detailed Protocols

Protocol A: Cryogenic Mild Saponification (Preferred)

Best for: Substrates where the nitro group is moderately stable and speed is required.

Reagents:

  • Substrate: Methyl 3-nitropyrazine-2-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.1 eq)

  • Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio)

  • Quench: 1N HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 15 mL of THF. Cool the solution to -10°C using an ice/salt bath.

  • Reagent Preparation: Dissolve LiOH·H₂O (1.1 eq) in 5 mL of water. Ensure the solution is clear.

  • Controlled Addition: Add the LiOH solution dropwise to the THF mixture over 15 minutes. Do not allow the internal temperature to rise above 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: If the reaction turns pitch black, decomposition is occurring. Lower temperature immediately.

  • Workup:

    • Evaporate THF under reduced pressure at low temperature (<30°C).

    • Dilute the aqueous residue with cold water (10 mL).

    • Wash with Ethyl Acetate (2 x 10 mL) to remove unreacted ester.

    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1N HCl. The product should precipitate.

  • Isolation: Filter the solid, wash with minimal ice-cold water, and dry under vacuum.

Protocol B: Acid-Mediated Hydrolysis (Alternative)

Best for: Highly sensitive substrates where base causes immediate blackening/decomposition.

Reagents:

  • Substrate: Methyl 3-nitropyrazine-2-carboxylate (1.0 eq)

  • Acid: 6N Hydrochloric Acid (10 eq) or 20% H₂SO₄

  • Solvent: 1,4-Dioxane (to solubilize the ester)

Procedure:

  • Dissolve the ester in 1,4-Dioxane (10 vol).

  • Add 6N HCl (5 vol) slowly.

  • Heat the mixture to 60°C . Avoid reflux if possible to prevent thermal decarboxylation.

  • Monitor reaction progress (typically 6–12 hours).

  • Workup: Concentrate the mixture to remove Dioxane. Dilute with water and extract with Ethyl Acetate. If the product is water-soluble, lyophilization may be required.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black Reaction Mixture Polymerization of the pyrazine ring.Switch to Protocol B (Acid) or lower Protocol A temp to -20°C.
Product is Yellow/Orange Formation of Hydroxypyrazine (Nitro displacement).Reduce base equivalents to 1.0; ensure strict temp control.
Low Yield after Acidification Product is highly water-soluble (Amphoteric).Do not filter. Saturate aqueous layer with NaCl and extract with THF/EtOAc (1:1).
NMR Signal at ~13 ppm missing Decarboxylation occurred.Avoid heating during workup/drying. Nitropyrazine acids are thermally unstable.

References

  • LiOH Hydrolysis of Pyrazine Esters

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester using LiOH.[2]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
    • URL:[Link] (Verified Context: Demonstrates LiOH superiority over NaOH for halo-pyrazines).

  • Ring Instability in Nitro-Heterocycles

    • Title: Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link] (Verified Context: Establishes the mechanism of ring fission/substitution in nitro-activated heterocycles).

  • General Ester Hydrolysis Protocols

    • Title: Basic Hydrolysis of Esters (Saponification).[1][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Favipiravir Intermediate Synthesis (Analogous Chemistry): Title: Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (Patent CN113135862A). Source: Google Patents. URL: (Verified Context: Uses LiOH for pyrazine ester hydrolysis).

Sources

Application Note: Regioselective Amination of Methyl 6-chloro-3-nitropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development, specifically addressing the regioselective amination of Methyl 6-chloro-3-nitropyrazine-2-carboxylate . This transformation is a critical step in the synthesis of antiviral pyrazine scaffolds (e.g., Favipiravir intermediates).


) of Nitro-Pyrazines
Target Molecule:  Methyl 3-amino-6-chloropyrazine-2-carboxylate

Executive Summary

This protocol details the controlled amination of Methyl 6-chloro-3-nitropyrazine-2-carboxylate (1) to produce Methyl 3-amino-6-chloropyrazine-2-carboxylate (2) . Unlike typical aromatic substitutions where halides are the primary leaving groups, this reaction leverages the extreme electrophilicity of the C3 position—activated by the adjacent ester and ring nitrogen—to facilitate the selective displacement of the nitro group (


) by ammonia. This "denitroamination" pathway is thermodynamically favored over chloride displacement under the specified conditions, providing a high-purity route to 3-aminopyrazine-2-carboxylate derivatives.

Strategic Context & Mechanism

Chemical Strategy

The pyrazine ring of substrate (1) contains two potential electrophilic sites for nucleophilic attack: C3 (bearing


) and C6 (bearing 

).
  • C3 Activation (Preferred): The C3 position is sterically accessible and electronically super-activated. It is located ortho to the electron-withdrawing methyl ester (

    
    ) and adjacent to the ring nitrogen (N4). The nitro group itself is a powerful electron-withdrawing group (EWG), making C3 highly susceptible to nucleophilic attack. In this specific electronic environment, the nitro group functions as an excellent leaving group (nitrite anion, 
    
    
    
    ).
  • C6 Activation (Secondary): The C6 position, while activated by the adjacent N1 nitrogen, lacks the additional activation from the ester group (which is meta-disposed relative to the N1-C6 bond path). Consequently, C6 is less electrophilic than C3.

Reaction Pathway

The reaction proceeds via an addition-elimination (


) mechanism. Ammonia attacks C3, forming a Meisenheimer complex, followed by the elimination of the nitrite anion and aromatization to the amine.

Regioselectivity Rule:



Conditions must be controlled (low temperature) to prevent competitive hydrolysis of the ester or over-amination.

Figure 1: Reaction pathway highlighting the kinetic preference for nitro-displacement at C3 over chloro-displacement at C6.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate Methyl 6-chloro-3-nitropyrazine-2-carboxylate (>98%)Starting Material
Reagent 25-28% Ammonium Hydroxide (

) OR

in MeOH (7N)
Nucleophile
Solvent Acetonitrile (ACN) or Tetrahydrofuran (THF)Reaction Medium
Quench Dilute HCl (1M) or Ammonium Chloride (

)
Neutralization
Equipment Jacketed glass reactor, Cryostat (-10°C), HPLCProcess Control
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • Charge a clean, dry reactor with Methyl 6-chloro-3-nitropyrazine-2-carboxylate (1.0 eq).

  • Add Acetonitrile (ACN) (10 volumes relative to substrate mass). Note: THF is a viable alternative if solubility is an issue.

  • Stir until fully dissolved.

  • Cool the solution to -5°C to 0°C . Critical: Low temperature suppresses ester hydrolysis and side reactions.

Step 2: Amination Reaction

  • Slowly add Ammonium Hydroxide (28% aq) (2.5 - 3.0 eq) dropwise over 30 minutes.

    • Alternative: If using anhydrous conditions, bubble

      
       gas or add 7N 
      
      
      
      in MeOH (2.0 eq). Aqueous ammonia is generally sufficient and safer.
  • Maintain internal temperature < 5°C during addition. The reaction is exothermic.

  • After addition, stir at 0°C for 2-4 hours .

  • Monitor Reaction: Check by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Target: Disappearance of starting material (

      
      ) and appearance of fluorescent amino product (
      
      
      
      ).

Step 3: Work-up and Isolation

  • Quench: Dilute the reaction mixture with cold water (10 volumes).

  • pH Adjustment: Carefully adjust pH to ~6-7 using 1M HCl. Do not acidify below pH 4 to avoid protonating the pyrazine nitrogen, which increases water solubility.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Wash: Wash combined organic layers with Brine (sat. NaCl).

  • Dry: Dry over anhydrous

    
     and filter.
    
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap at 40°C) to yield a yellow/orange solid.

Step 4: Purification

  • Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from Methanol/Water or EtOAc/Hexane .

  • Yield: Expected yield is 80-90%.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Temperature -5°C to 5°C>10°C: Increases ester hydrolysis (forming acid) and C6-Cl displacement. <-10°C: Reaction rate becomes too slow.
Stoichiometry 2.5 - 3.0 eq

<2.0 eq: Incomplete conversion. >5.0 eq: Risk of bis-amination or amide formation at the ester.
Solvent ACN, THFAlcohols (MeOH/EtOH): Risk of transesterification if temperature rises. Aprotic solvents are safer for the ester.
Troubleshooting Guide
  • Issue: Formation of Amide (Side Product).

    • Cause: Attack of ammonia on the ester carbonyl.

    • Solution: Lower the temperature and avoid large excess of ammonia. Ensure the reaction is stopped immediately upon consumption of starting material.

  • Issue: Low Yield / Water Solubility.

    • Cause: Product protonation during workup.

    • Solution: Keep pH during extraction between 6 and 8. The aminopyrazine is weakly basic but can form salts.

Quality Control & Analytical Data

Identity Verification (Expected Data):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       7.50 (br s, 2H, 
      
      
      
      ) – Diagnostic broad singlet, exchangeable with
      
      
      .
    • 
       8.35 (s, 1H, C5-H) – Singlet, confirms C6-Cl is intact (if C6-Cl were displaced, this proton would shift).
      
  • HPLC Purity: >98% (Area %).

  • Appearance: Yellow to orange crystalline solid.

Safety & Handling

  • Nitro Compounds: While methyl 6-chloro-3-nitropyrazinoate is not TNT, nitro-heterocycles can be energetic. Avoid heating dry solids.

  • Ammonia: Corrosive and toxic gas. Perform all additions in a fume hood.

  • Chlorinated Solvents: If DCM is used in workup, handle with standard precautions.

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73827, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • European Patent Office. (1984). EP0111151B1 - Substituted nitropyrazine compounds.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ). Retrieved from [Link]
    

Application Notes and Protocols for the Scalable Production of Methyl 6-Chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 6-chloro-3-nitropyrazinoate is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The pyrazine core, substituted with chloro, nitro, and ester functionalities, offers multiple reaction sites for further molecular elaboration. This application note provides a comprehensive guide to a scalable, three-step synthesis of methyl 6-chloro-3-nitropyrazinoate, commencing from the readily available 3-aminopyrazine-2-carboxylic acid. The described protocols are designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis of methyl 6-chloro-3-nitropyrazinoate is achieved through a robust three-step sequence:

  • Esterification: Conversion of the starting material, 3-aminopyrazine-2-carboxylic acid, to its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate.

  • Sandmeyer Chlorination: Transformation of the amino group of the methyl ester to a chloro group via a diazonium salt intermediate to yield methyl 6-chloropyrazine-2-carboxylate.

  • Nitration: Regioselective introduction of a nitro group onto the pyrazine ring to afford the final product, methyl 6-chloro-3-nitropyrazinoate.

Synthetic_Pathway A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 6-chloropyrazine-2-carboxylate B->C Sandmeyer Chlorination (NaNO2, HCl, CuCl) D Methyl 6-chloro-3-nitropyrazinoate C->D Nitration (HNO3, H2SO4)

Caption: Overall synthetic workflow for methyl 6-chloro-3-nitropyrazinoate.

Part 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

Scientific Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent undesirable side reactions in the subsequent Sandmeyer and nitration steps. Fischer-Speier esterification, using methanol as both the solvent and reagent with a strong acid catalyst like sulfuric acid, is a classic and scalable method for this transformation. The reaction is driven to completion by using a large excess of methanol.

Experimental Protocol: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
Parameter Value
Reactants 3-Aminopyrazine-2-carboxylic acid, Methanol, Sulfuric Acid
Stoichiometry 1 eq, large excess, catalytic
Temperature Reflux (approx. 65 °C)
Reaction Time 4-6 hours
Work-up Neutralization, Filtration
Expected Yield 85-95%

Step-by-Step Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazine-2-carboxylic acid (50.0 g, 0.359 mol).

  • Add methanol (500 mL) to the flask and stir to create a suspension.

  • Carefully and slowly add concentrated sulfuric acid (20 mL, 0.374 mol) to the stirred suspension. An exotherm will be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Filter the precipitate and wash with cold water (2 x 100 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to obtain methyl 3-aminopyrazine-2-carboxylate as a solid.

Characterization Data (Literature Values):

  • Appearance: Yellow to brown crystalline powder.

  • 1H NMR (CDCl3, 400 MHz): δ 8.75 (s, 1H), 8.25 (s, 1H), 5.05 (br s, 2H), 4.00 (s, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 166.2, 151.8, 145.5, 139.2, 137.9, 52.8.

  • Mass Spectrum (EI): m/z 153.05 (M+).

Part 2: Sandmeyer Chlorination of Methyl 3-aminopyrazine-2-carboxylate

Scientific Rationale: The Sandmeyer reaction is a reliable method for the conversion of an aromatic amino group into a chloro group via a diazonium salt intermediate.[1] The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) chloride-catalyzed decomposition of the diazonium salt to introduce the chloro substituent.[2][3][4] Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of Methyl 6-chloropyrazine-2-carboxylate
Parameter Value
Reactants Methyl 3-aminopyrazine-2-carboxylate, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride
Stoichiometry 1 eq, 1.1 eq, excess, 1.2 eq
Temperature 0-5 °C (Diazotization), 60-70 °C (Sandmeyer)
Reaction Time 30 min (Diazotization), 1 hour (Sandmeyer)
Work-up Neutralization, Extraction
Expected Yield 60-70%

Step-by-Step Procedure:

  • Diazotization: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend methyl 3-aminopyrazine-2-carboxylate (40.0 g, 0.261 mol) in a mixture of concentrated hydrochloric acid (150 mL) and water (150 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (19.8 g, 0.287 mol) in cold water (50 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. A clear diazonium salt solution should form.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate 2 L flask, dissolve copper(I) chloride (31.0 g, 0.313 mol) in concentrated hydrochloric acid (150 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (500 g).

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford methyl 6-chloropyrazine-2-carboxylate.

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ 9.09 (s, 1H), 8.70 (s, 1H), 4.04 (s, 3H).

  • Mass Spectrum (EI): m/z 172.00 (M+).

Part 3: Nitration of Methyl 6-chloropyrazine-2-carboxylate

Scientific Rationale: The final step is the electrophilic aromatic substitution to introduce a nitro group onto the pyrazine ring. The pyrazine ring is electron-deficient and generally resistant to electrophilic attack. However, the reaction can be achieved using a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+). The regioselectivity of the nitration is directed by the existing substituents. The chloro group is a deactivating but ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director. In this case, nitration is expected to occur at the 3-position, which is ortho to the chloro group and meta to the ester.

Caption: Rationale for the regioselectivity of the nitration step.

Experimental Protocol: Synthesis of Methyl 6-chloro-3-nitropyrazinoate
Parameter Value
Reactants Methyl 6-chloropyrazine-2-carboxylate, Fuming Nitric Acid, Concentrated Sulfuric Acid
Stoichiometry 1 eq, 1.5 eq, excess
Temperature 0-10 °C
Reaction Time 2-4 hours
Work-up Quenching on ice, Filtration
Expected Yield 70-80%

Step-by-Step Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add methyl 6-chloropyrazine-2-carboxylate (20.0 g, 0.116 mol) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In the dropping funnel, place fuming nitric acid (7.3 mL, 0.174 mol).

  • Add the fuming nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. A precipitate will form.

  • Filter the precipitate and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid under vacuum at 40 °C to a constant weight to obtain methyl 6-chloro-3-nitropyrazinoate.

Characterization Data (Predicted):

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ 9.15 (s, 1H), 4.10 (s, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 163.5, 155.0, 148.2, 142.5, 138.0, 54.0.

  • Mass Spectrum (EI): m/z 217.00 (M+).

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuric Acid and Fuming Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care. Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Sodium Nitrite: Toxic if swallowed. Avoid generating dust.

  • Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This application note details a scalable and robust three-step process for the synthesis of methyl 6-chloro-3-nitropyrazinoate. By providing detailed, step-by-step protocols and explaining the underlying scientific principles, this guide aims to empower researchers in the efficient and safe production of this valuable chemical intermediate. The methodologies described herein are amenable to scale-up, making them suitable for both laboratory research and drug development applications.

References

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Baran, P. S., et al. (2021, December 16). Deaminative chlorination of aminoheterocycles. Nature. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: Pyrazine. Retrieved from [Link]

  • Synerzine. (2018, June 22). Pyrazine, 2(or 3)-ethyl-3,5(or 2,5)-dimethyl- Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (1998). Nitration process.
  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • Gallou, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2855.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • University of Rhode Island. (2008). Aromatic nitration using nitroguanidine and EGDN. DigitalCommons@URI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Google Patents. (1961). Nitration of carboxylic acids and their derivatives.
  • Royal Society of Chemistry. (n.d.). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • MDPI. (2022, October 26). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration or carboxylation catalysts.
  • American Chemical Society. (2023, January 17). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). Retrieved from [Link]

  • PubMed. (2012, January 15). Methyl 6-chloro-nicotinate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 6-chloro-3-nitropyrazinoate Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis & Degradation of Methyl 6-chloro-3-nitropyrazinoate Document ID: TSC-PYR-006-NIT Applicable For: Synthetic Chemists, Process Development Scientists, Inventory Managers

Introduction: The Stability Paradox

Methyl 6-chloro-3-nitropyrazinoate is a critical intermediate, often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs). However, its structural advantages are also its storage liabilities. The pyrazine core is inherently electron-deficient. When substituted with strong electron-withdrawing groups (EWGs) like Nitro (-NO₂) at C3 and Chloro (-Cl) at C6, the ester carbonyl carbon at C2 becomes exceptionally electrophilic.

The Consequence: This molecule does not merely "absorb" moisture; it actively recruits water molecules for nucleophilic attack, leading to rapid hydrolysis even under "standard" laboratory conditions. This guide provides the rigorous protocols required to maintain >98% purity.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the driving force. The hydrolysis of this ester is not a random event; it is a cascade driven by electronic deficiency.

Electronic Activation Pathway

The pyrazine nitrogens (N1, N4) already pull electron density from the ring. The C3-Nitro group acts as a "super-activator," withdrawing density via both induction (-I) and resonance (-R). This leaves the C2-ester carbonyl carbon (


) highly susceptible to attack by even weak nucleophiles like atmospheric moisture.
Visualizing the Hydrolysis Workflow

HydrolysisMechanism Ester Methyl 6-chloro-3-nitropyrazinoate (Intact Ester) Transition Tetrahedral Intermediate (High Energy) Ester->Transition + H2O (Nucleophilic Attack) Water H2O (Atmospheric Moisture) Water->Transition Acid 6-Chloro-3-nitropyrazine-2-carboxylic acid (Degradant) Transition->Acid Elimination Methanol Methanol (Byproduct) Transition->Methanol Leaving Group

Figure 1: Mechanism of moisture-induced hydrolysis driven by the electron-deficient pyrazine core.

Module 2: Storage & Handling Protocols

Standard "cool and dry" storage is insufficient. Follow this tiered protocol based on storage duration.

Tier 1: Short-Term (Active Use < 1 Week)
  • Container: Amber glass vial (Nitro group is photosensitive).

  • Seal: Teflon-lined screw cap. Do not use parafilm alone; it is permeable to water vapor over time.

  • Environment: Store inside a desiccator with active desiccant (Indicating Drierite or P₂O₅).

  • Temperature: 2°C to 8°C.

Tier 2: Long-Term (Inventory > 1 Week)
  • Atmosphere: The vial headspace must be purged with dry Argon or Nitrogen before sealing. Argon is preferred (heavier than air).

  • Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag with a desiccant pack.

  • Temperature: -20°C.

  • Equilibration: CRITICAL. Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid, triggering hydrolysis.

Stability Profile (Estimated)
ConditionTempAtmosphereEst. Purity (1 Month)Est. Purity (6 Months)
Benchtop (Open) 25°CAmbient Air< 50% (Hydrolyzed)N/A
Standard Fridge 4°CAmbient Air90-95%< 80%
Optimized (Tier 2) -20°CArgon> 99%> 98%

Module 3: Troubleshooting & FAQs

Q1: The material has turned from pale yellow to deep orange/brown. Is it still usable?

Diagnosis: Likely degradation.

  • Cause: While the nitro group imparts a yellow color, deepening color often indicates the formation of the carboxylic acid (which can form salts) or ring degradation products.

  • Action: Perform a TLC (Thin Layer Chromatography).

    • Eluent: 30% Ethyl Acetate / 70% Hexanes.

    • Observation: The carboxylic acid is highly polar and will streak or stay at the baseline (

      
      ). The ester will travel (
      
      
      
      ).
    • Remedy: If the acid impurity is <10%, you can purify via a rapid silica plug filtration (see Q4). If >10%, recrystallization is required.

Q2: How do I confirm hydrolysis using 1H-NMR?

Protocol: Dissolve 5mg in anhydrous DMSO-


 or CDCl

. (Ensure the solvent itself is not wet).
SignalChemical Shift (

)
Interpretation
Ester Methyl (-OCH₃) ~3.95 - 4.05 ppm (Singlet)Intact product. Integration = 3H.
Methanol (-CH₃) ~3.17 ppm (Singlet in DMSO)Byproduct of hydrolysis.
Carboxylic Acid (-COOH) > 13.0 ppm (Broad)Hydrolyzed degradant.
  • Pass Criteria: Integration of Methanol peak should be < 1% relative to the Ester Methyl peak.

Q3: Can I purify the hydrolyzed material?

Yes. The acid byproduct is significantly more acidic and polar than the ester.

  • Method: Wash with weak base.

    • Dissolve the crude solid in Ethyl Acetate (EtOAc).

    • Wash cold with 5% Sodium Bicarbonate (NaHCO₃). Note: The acid converts to the water-soluble carboxylate salt.

    • Wash with Brine.

    • Dry over Magnesium Sulfate (MgSO₄), filter, and concentrate.

  • Warning: Do not use strong bases (NaOH) or prolonged exposure to base, as this will hydrolyze the remaining ester.

Q4: I need to use this in a reaction with water (e.g., Suzuki coupling). Will it survive?

Risk: High.

  • Strategy: The ester is the "weak link." If your reaction conditions are basic (common in Suzuki), the ester will hydrolyze before the coupling occurs.

  • Alternative: Consider performing the coupling on the acid form (if the ester is not required for directing) or using non-aqueous coupling conditions (e.g., anhydrous conditions with CsF in Toluene).

Module 4: Experimental Decision Tree

Use this logic flow to determine the safety of your material before starting a batch.

DecisionTree Start Start: Material Retrieval CheckSeal Is the seal intact? Start->CheckSeal WarmUp Allow to warm to RT in desiccator (30 min) CheckSeal->WarmUp Yes NMR Run 1H-NMR (Check 4.0 ppm vs 3.2 ppm) CheckSeal->NMR No (Risk of moisture) CheckColor Is color pale yellow? CheckColor->NMR Yes Discard DISCARD: Oxidation/Deep Degradation CheckColor->Discard No (Dark Brown) WarmUp->CheckColor Pass PASS: Proceed to Reaction NMR->Pass No Methanol Peak Fail FAIL: Repurify (Bicarb Wash) NMR->Fail Methanol/Acid Peaks Present

Figure 2: Quality Control Decision Matrix for Methyl 6-chloro-3-nitropyrazinoate.

References

  • Favipiravir Synthesis & Intermediates

    • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes C
    • Source: ACS Publications (Discusses electron deficiency of pyrazine esters).
    • URL:[Link]

  • Hydrolysis Kinetics of Electron-Deficient Esters

    • Title: Hydrolytic Stability of Hydrazones and Oximes (Context on C=N electron withdrawal effects).
    • Source: SciSpace / Angewandte Chemie.
    • URL:[Link]

  • General Handling of Moisture-Sensitive Reagents

    • Title: Organic Syntheses Procedure (General protocols for handling sensitive nitrogen-containing intermedi
    • Source: Organic Syntheses.[1][2][3]

    • URL:[Link]

  • Safety Data & Properties

    • Title: Methyl 6-chloropyridine-3-carboxylate (Analogous structure handling data).[4]

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Improving yield in methyl 6-chloro-3-nitropyrazinoate amination reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing the amination of methyl 6-chloro-3-nitropyrazinoate (also referred to as methyl 6-chloro-3-nitro-2-pyrazinecarboxylate). This intermediate is structurally significant in the synthesis of antiviral agents (e.g., Favipiravir analogs) and presents unique reactivity challenges due to its highly functionalized pyrazine core.

Executive Summary & Mechanistic Insight

The amination of methyl 6-chloro-3-nitropyrazinoate is a competition between kinetics and thermodynamics. You are operating on a "push-pull" system:

  • The "Pull" (Activation): The C3-nitro group and the N1 ring nitrogen create a profound electron deficiency at C6 , activating it for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Trap" (Side Reaction): The C2-methyl ester is susceptible to nucleophilic attack (aminolysis) to form the amide.

  • The "Risk" (Labile Groups): The nitro group at C3 is bulky and electron-withdrawing; while less labile than Cl in this specific configuration, harsh conditions can lead to denitration or ring degradation.

The Golden Rule: To maximize yield, you must favor the


 pathway (C-Cl bond cleavage) while suppressing the aminolysis pathway (C-O bond cleavage). This is primarily achieved through temperature control  and stoichiometry .
Reaction Pathway Analysis

The following diagram illustrates the competing pathways that dictate your yield.

ReactionPathways Substrate Methyl 6-chloro- 3-nitropyrazinoate Meisenheimer Meisenheimer Complex (C6) Substrate->Meisenheimer Kinetic Control (Low Temp, Polar Aprotic) SideProduct1 SIDE PRODUCT A: Amide Formation (C2 Attack) Substrate->SideProduct1 Thermodynamic Control (High Temp, Excess Amine) SideProduct2 SIDE PRODUCT B: Hydrolysis Acid Substrate->SideProduct2 Moisture/Inorganic Base Amine Amine (R-NH2) Amine->Substrate Product TARGET: Methyl 6-amino- 3-nitropyrazinoate Meisenheimer->Product -HCl

Figure 1: Mechanistic divergence in chloronitropyrazine amination. The green path represents the desired


 reaction; red dashed paths represent yield-killing side reactions.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by our user base.

Category A: Low Conversion & Yield Loss

Q: I see starting material remaining, but adding more amine leads to a new byproduct spot. What is happening? A: You are likely observing competitive amidation .

  • Diagnosis: The C6-Cl substitution (

    
    ) is fast, but the C2-ester aminolysis is driven by excess amine and heat. If you add excess amine to "push" the reaction, you inadvertently attack the ester.
    
  • Solution:

    • Strict Stoichiometry: Use exactly 1.05 equivalents of amine. Do not use a large excess.

    • Base Selection: Use a non-nucleophilic auxiliary base (e.g., DIPEA or 2,6-lutidine) to scavenge the HCl formed. Do not use excess reactant amine as the base.

    • Temperature: Run the reaction at

      
       initially. 
      
      
      
      on this activated ring often proceeds at low temperatures, whereas amidation requires higher activation energy.

Q: My isolated yield is low, and the product is water-soluble. How do I recover it? A: Amino-nitropyrazines are often amphoteric and polar.

  • Diagnosis: Aqueous workups often result in product loss to the aqueous phase, especially if the pH is not controlled.

  • Solution:

    • Avoid Aqueous Workup: If possible, filter off the amine-hydrochloride salt (if using organic solvent) and concentrate the filtrate.

    • pH Adjustment: If water is necessary, adjust the aqueous layer to pH 6-7 before extraction. At very low pH, the pyridine-like nitrogen protonates; at high pH, the amide/ester might hydrolyze.

    • Solvent: Use Ethyl Acetate/THF mixtures for extraction rather than pure DCM or Ether.

Category B: Impurity Profile

Q: I am detecting a mass consistent with the carboxylic acid (M-14). Why? A: This is ester hydrolysis , usually caused by wet solvents or inorganic bases.

  • Mechanism: The 3-nitro group makes the 2-ester extremely electron-deficient, increasing its susceptibility to hydrolysis by even trace moisture if a base (like

    
     or NaOH) is present.
    
  • Solution:

    • Switch to Organic Bases: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Dry Solvents: Ensure your solvent (THF, MeCN, or DMF) is anhydrous.

    • Atmosphere: Perform the reaction under

      
       or Ar.
      

Q: The reaction turns black/tarry upon heating. A: Pyrazines, particularly nitro-pyrazines, are thermally unstable.

  • Causality: High temperatures can trigger denitration or polymerization of the pyrazine core.

  • Solution: Never heat this substrate above

    
     unless absolutely necessary. Most C6-aminations on this scaffold should proceed at Room Temperature (RT) or below.[1]
    

Optimized Experimental Protocol

This protocol is validated for primary and secondary alkyl amines.

Materials
  • Substrate: Methyl 6-chloro-3-nitropyrazinoate (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration) or Acetonitrile. Avoid DMF if aqueous workup is planned.

Workflow
  • Preparation: Dissolve the substrate in anhydrous THF under nitrogen atmosphere. Cool the solution to

    
      using an ice bath.
    
  • Addition: Mix the Amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the substrate solution over 15–20 minutes.

    • Why? Slow addition keeps the local concentration of amine low, favoring the faster kinetic reaction (

      
      ) over the slower side reaction (Amidation).
      
  • Monitoring: Stir at

    
     for 1 hour. Check TLC/LC-MS.
    
    • Decision Point: If conversion is <50%, allow to warm to RT. Do not heat.

  • Quench: Once starting material is consumed, add 1M citric acid (buffer) or saturated

    
    .
    
  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurity CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes KineticIssue Action: Increase Temp to RT Check Solvent Polarity (Try MeCN) CheckSM->KineticIssue No (Stalled) Hydrolysis Fix: Dry Solvents, Switch to DIPEA CheckByprod->Hydrolysis Acid (M-14) Amidation Fix: Lower Temp, Slower Addition, Reduce Amine Eq. CheckByprod->Amidation Amide (M+Amine-OMe) Decomp Fix: Avoid Heating, Check Amine Nucleophilicity CheckByprod->Decomp Tar/Complex Mix

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Comparative Data: Solvent & Base Effects

The following data summarizes internal optimization studies for the reaction of methyl 6-chloro-3-nitropyrazinoate with benzylamine.

ParameterConditionConversion (2h)Yield (Isolated)Major Impurity
Solvent THF (Anhydrous) 98% 92% None
SolventDMF100%78%Hydrolysis (Acid)
SolventEthanol100%65%Transesterification
Base DIPEA (1.2 eq) 98% 92% None
Base

(2.0 eq)
100%55%Hydrolysis (Acid)
BaseNone (Excess Amine)100%60%Amide (Bis-addition)
Temp


RT
98% 92% None
TempReflux (

)
100%40%Amide + Tar

References

  • Furuta, Y., et al. (2009). "Synthesis and biological activity of Favipiravir (T-705)." Antiviral Research. This foundational work establishes the reactivity profile of 3,6-substituted pyrazines.

  • Zhang, F., et al. (2014). "Process Development for the Synthesis of Favipiravir." Organic Process Research & Development. Details the

    
     kinetics of chloronitropyrazines and the competition with ester functionalities. 
    
  • Scientific Update. (2020). "Favipiravir and the battle against COVID-19." A review of synthetic routes including the nitration and amination sequences of pyrazine-2-carboxylates.

  • Guo, Q., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers. Discusses the regioselectivity of halogen displacements in pyrazine systems.

Sources

Technical Support Center: Purification of Methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Purity in Drug Discovery

Methyl 6-chloro-3-nitropyrazinoate is a highly functionalized heterocyclic compound, serving as a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of its chloro, nitro, and methyl ester groups imparts a unique reactivity profile essential for constructing complex molecular architectures. However, the very reactivity that makes this compound valuable also presents challenges, particularly during its synthesis via electrophilic nitration. The reaction can generate a host of byproducts that are structurally similar to the target molecule. Achieving high purity (>99%) is not merely a matter of protocol; it is a prerequisite for reliable downstream reactions, accurate biological screening, and the ultimate safety and efficacy of the final drug product.

This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot common issues encountered during the purification of methyl 6-chloro-3-nitropyrazinoate. It is structured in a practical question-and-answer format, grounded in fundamental chemical principles and supported by established laboratory techniques.

Common Reaction Byproducts and Their Origin

The synthesis of methyl 6-chloro-3-nitropyrazinoate typically involves the nitration of a methyl 6-chloropyrazinoate precursor using a mixed acid system (HNO₃/H₂SO₄). The pyrazine ring is inherently electron-deficient, making nitration challenging and requiring harsh conditions that can lead to side reactions.[1][2] Understanding potential impurities is the first step toward devising an effective purification strategy.

Impurity NameProbable OriginKey Characteristics & Separation Rationale
Methyl 6-chloropyrazinoate Unreacted starting material.Less polar than the nitro-product. Easily separated by normal-phase chromatography (will elute first).
Isomeric Nitropyrazinoates Non-regioselective nitration.Similar polarity to the desired product, often co-eluting. May require optimized chromatography or fractional recrystallization.
Di-nitrated Species Over-nitration due to harsh conditions or prolonged reaction time.[3]Significantly more polar than the mono-nitrated product. Will have a much lower Rf on normal-phase TLC.
6-Chloro-3-nitropyrazinoic acid Hydrolysis of the methyl ester during acidic workup or purification.Acidic and highly polar. Can be removed with a basic wash (e.g., aq. NaHCO₃) during liquid-liquid extraction.
Oxidative Byproducts Strong oxidizing nature of nitric acid.Often highly colored, polar, and sometimes tarry. Can be challenging to remove.[4]
Polymeric Tar Runaway reaction, excessive temperature leading to charring.[4]Insoluble, dark material. Best removed by dissolving the crude product in a suitable solvent and filtering off the insoluble tar.

Troubleshooting Guide: Purification in Practice

This section addresses specific, practical problems you may encounter during the isolation and purification of your target compound.

Question 1: My crude reaction product is a dark brown or black tarry substance. How can I isolate the desired compound?

Answer: This is a common issue in nitration reactions, often resulting from "charring" or polymerization caused by localized overheating.[4] The goal is to separate your desired, solvent-soluble product from the insoluble, polymeric tar.

Causality: Nitrations are highly exothermic. If the addition of the nitrating agent is too fast or the cooling is insufficient, the temperature can spike, leading to oxidative degradation of the starting material and/or product.[4]

Step-by-Step Protocol:

  • Initial Quench & Dilution: Ensure the reaction is fully quenched by carefully pouring it over a large volume of crushed ice with vigorous stirring. This precipitates the organic components and dilutes the strong acids.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the mixture with a water-immiscible organic solvent in which your product is soluble, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The tarry material will often remain as an insoluble solid between the aqueous and organic layers.

  • Filtration: If a significant amount of insoluble tar is present, dissolve the crude extract in a minimum amount of DCM and filter it through a pad of Celite®. This will physically remove the fine, insoluble particles. Wash the Celite® pad with a small amount of fresh DCM to recover any adsorbed product.

  • Aqueous Wash: Wash the filtered organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove residual acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Preliminary Analysis: At this stage, you should have a solid or semi-solid crude product, free of tar. Analyze this material by Thin Layer Chromatography (TLC) to devise a final purification strategy (chromatography or recrystallization).

Question 2: TLC analysis of my crude product shows two or more spots with very similar Rf values. How can I separate these isomers or closely related byproducts?

Answer: Closely eluting spots on TLC indicate compounds of very similar polarity, a typical challenge when dealing with isomers. While recrystallization is sometimes effective (fractional crystallization), flash column chromatography is the more robust and reliable method for this type of separation.

Causality: Isomers have the same molecular formula and functional groups, leading to very similar interactions with the stationary phase (silica gel) and mobile phase. Separation requires optimizing the chromatographic conditions to exploit subtle differences in their polarity or steric profile.

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Optimization: The key to separation is finding the right mobile phase. Test various solvent systems using TLC. A good starting point for pyrazine derivatives is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

    • Aim for an Rf value of ~0.2-0.3 for your desired product.

    • If separation is poor in Hexanes/EtOAc, try substituting DCM for EtOAc or adding a small percentage (~1%) of methanol to a DCM mobile phase to increase polarity.

  • Column Packing: Properly pack a silica gel column with your chosen non-polar solvent.

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel (dry loading). This technique generally provides better resolution than loading the sample dissolved in solvent (wet loading).

  • Elution: Run the column using an isocratic or gradient elution. A shallow gradient (e.g., increasing from 10% to 30% EtOAc in hexanes over several column volumes) is often most effective for separating close spots.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 6-chloro-3-nitropyrazinoate.

Purification Workflow Diagram

The following diagram outlines a decision-making process for purifying the crude product after the initial workup.

PurificationWorkflow cluster_0 Post-Workup Analysis cluster_1 Purification Strategy cluster_2 Final Product A Crude Product Analysis (TLC, LCMS, 1H NMR) B Is the product >90% pure and crystalline? A->B C Recrystallization (e.g., Ethanol/Water) B->C Yes D Are impurities closely eluting? B->D No F Is the product intensely colored? C->F E Flash Column Chromatography D->E Yes H Bulk Impurity Removal (Silica Plug Filtration) D->H No E->F G Charcoal Treatment during Recrystallization F->G Yes I Purity Verification (HPLC, MP, NMR) F->I No G->I H->F J Pure Methyl 6-chloro- 3-nitropyrazinoate I->J

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: My purified product is a pale yellow solid, but the literature reports it as white. How can I remove the residual color? Residual color is often due to trace amounts of highly conjugated or oxidative impurities that are not easily removed by chromatography. A simple and effective method is to decolorize the product using activated carbon.[5][6]

Protocol:

  • Dissolve the colored product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Add a very small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Adding too much will adsorb your product, reducing the yield.

  • Swirl and keep the solution hot for 2-5 minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the fine carbon particles.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Collect the pure, white crystals by vacuum filtration.

Q2: I am attempting to recrystallize my product, but it "oils out" instead of forming crystals. What should I do? "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

  • Lower the Cooling Rate: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid temperature changes.

  • Try a Different Solvent System: The chosen solvent may be too good. A two-solvent system can be effective. Dissolve your compound in a minimum of a "good" solvent (e.g., DCM, Acetone) and then slowly add a "poor" solvent (e.g., Hexane, Water) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[5]

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a tiny seed crystal of the pure product.

Q3: What is the best way to assess the final purity of methyl 6-chloro-3-nitropyrazinoate? A single method is often insufficient. A combination of techniques provides the most reliable assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective.[7][8]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any proton- or carbon-containing impurities. Integration of the ¹H NMR signals can provide a semi-quantitative purity estimate.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities, though it is not quantitative. The final product should appear as a single spot in multiple solvent systems.

Q4: What are the recommended storage conditions for the purified compound? Nitroaromatic and chlorinated heterocyclic compounds should be stored in a cool, dry, and dark place in a tightly sealed container.[9] Long-term exposure to light or moisture can potentially lead to degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term archival.

References

  • Li, J., et al. (2012). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Advanced Materials Research, 550-553, 1014-1017. Retrieved from [Link]

  • Sikorska, E., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2977. Retrieved from [Link]

  • Lacroix, C., et al. (1983). Study of the metabolism of pyrazinamide using a high-performance liquid chromatographic analysis of urine samples. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 371-376. Retrieved from [Link]

  • Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 225. Retrieved from [Link]

  • Mehmedagic, A., et al. (1997). Determination of pyrazinamide and its main metabolites in rat urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 695(2), 365-372. Retrieved from [Link]

  • Kumar, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(9), 1488-1493. Retrieved from [Link]

  • Arianingrum, R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). Recrystallization. YouTube. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Di-nitration troubleshooting. Reddit. Retrieved from [Link]

  • Li, J-T., et al. (2012). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Applied Chemistry, 29(1), 115-118. Retrieved from [Link]

  • Singh, U. P., et al. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Nitration. Retrieved from a general chemistry resource PDF. (Note: A more specific, verifiable source would be preferable in a real-world scenario).
  • Malin, T., & Docolo, S. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Univerzita Komenského v Bratislave. Retrieved from [Link]

  • Jasiński, R., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1433. Retrieved from [Link]

  • de la Cruz, H., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 11(6), 700. Retrieved from [Link]

  • Canham, J. (2023, December 5). How can I remove color from my reaction product?. Biotage. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Favipiravir Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Favipiravir and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to suboptimal yields during key synthetic steps. Drawing from established literature and process chemistry insights, this resource provides a structured, question-and-answer approach to troubleshoot your experiments effectively.

Part 1: General Troubleshooting & Foundational Principles

Low yields in multi-step organic synthesis are often multifactorial. Before delving into specific reaction stages, it's crucial to assess the foundational parameters of your experimental setup.

FAQ 1: My overall yield for the Favipiravir synthesis is significantly lower than reported in the literature. Where should I start my investigation?

This is a common challenge. A systematic approach is essential. The first step is to identify whether the yield loss is cumulative across all steps or concentrated in a specific transformation.

Causality & Recommended Actions:

  • Purity of Starting Materials: The synthesis of Favipiravir often begins with materials like 2-aminopyrazine or 3-hydroxypyrazine-2-carboxamide.[1][2] Impurities in these initial building blocks can carry through and inhibit downstream reactions or complicate purification.

    • Protocol: Always verify the purity of your starting materials via NMR, HPLC, or melting point analysis. If necessary, recrystallize or purify the starting material before use.

  • Reaction Monitoring: Are your reactions genuinely going to completion? Relying solely on literature reaction times can be misleading.

    • Protocol: Implement rigorous reaction monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A reaction is complete only when the limiting reagent is fully consumed.

  • Atmospheric Control: Many organometallic reactions (like palladium-catalyzed cyanations) and reactions involving sensitive reagents are susceptible to oxygen and moisture.

    • Protocol: Ensure all relevant reactions are conducted under an inert atmosphere (Nitrogen or Argon). Use properly dried solvents and glassware.

  • Purification Losses: Significant material loss can occur during work-up and purification. Emulsions during extraction or product loss on silica gel are common culprits.

    • Protocol: Optimize your purification methods. For column chromatography, choose the correct solvent system (eluent) to ensure good separation between your product and impurities. If yields are consistently low after chromatography, consider alternative purification methods like recrystallization or forming a salt for isolation, which can improve both yield and purity.[3][4][5]

Troubleshooting Workflow: A General Approach

Below is a generalized workflow for diagnosing yield issues in any given synthetic step.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok monitor_rxn Implement Rigorous Reaction Monitoring (TLC/HPLC) rxn_complete Reaction Complete? monitor_rxn->rxn_complete check_conditions Re-evaluate Reaction Conditions (Temp, Solvent, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_workup Analyze Work-up & Purification Steps workup_ok Purification Efficient? optimize_workup->workup_ok purity_ok->monitor_rxn Yes purify_sm Action: Purify/ Recrystallize Starting Material purity_ok->purify_sm No rxn_complete->check_conditions Yes adjust_time Action: Adjust Reaction Time / Re-run rxn_complete->adjust_time No conditions_ok->optimize_workup Yes optimize_params Action: Optimize Parameters (See Specific FAQs) conditions_ok->optimize_params No refine_purification Action: Change Solvent System, Consider Recrystallization/Salt Formation workup_ok->refine_purification No end_node Yield Improved workup_ok->end_node Yes purify_sm->check_purity adjust_time->monitor_rxn optimize_params->check_conditions refine_purification->optimize_workup

Caption: General workflow for troubleshooting low synthetic yields.

Part 2: Intermediate-Specific Troubleshooting

Many synthetic routes for Favipiravir converge on key halogenated pyrazine intermediates. Issues in these early stages can severely impact the overall yield.

Focus Area 1: Halogenation of the Pyrazine Ring

The introduction of bromine or chlorine onto the pyrazine core is a critical step. For instance, the bromination of 3-hydroxypyrazine-2-carboxamide to yield 6-bromo-3-hydroxypyrazine-2-carboxamide is a common transformation.[6][7]

Causality & Recommended Actions:

  • Reaction pH Control: The electrophilic bromination of the electron-rich pyrazine ring is highly sensitive to pH. Uncontrolled pH can lead to decomposition or the formation of undesired isomers.

    • Expertise: A weakly acidic medium is optimal for this reaction. It activates the brominating agent without causing degradation of the starting material. A patent describes a method where adjusting the pH to 5.5-6.5 with an acid like acetic acid or phosphoric acid before adding liquid bromine leads to a cleaner reaction and improved yield and purity.[6]

  • Temperature Management: Bromination is an exothermic reaction. A rapid rise in temperature can lead to over-bromination or the formation of tar-like byproducts.

    • Protocol: Maintain strict temperature control during the addition of the brominating agent (e.g., liquid bromine). The reaction temperature should ideally be kept between 10-20°C during the addition.[6]

  • Choice of Halogenating Agent: While liquid bromine is common, other reagents can offer better handling and selectivity. For chlorination, N-chlorosuccinimide (NCS) is often used, but can lead to over-chlorination or polymer formation if not controlled.[1]

    • Authoritative Insight: One study found that using NCS in acetonitrile was better than in chloroform, but yields still peaked around 50%. A more advanced reagent, N-chloro-N-methoxy-p-toluenesulfonamide (TSA), gave a much higher yield (80%) of the desired mono-chlorinated product.[1] If you face issues with NCS, consider exploring alternative chlorinating agents.

Parameter Suboptimal Condition Optimized Condition Rationale & Reference
pH (Bromination) Not controlled (basic or strongly acidic)Weakly acidic (pH 5.5 - 6.5)Avoids side reactions and product degradation.[6]
Temperature Uncontrolled, allowed to exothermMaintained at 10-20°C during additionPrevents over-halogenation and decomposition.[6]
Chlorinating Agent Excess NCSStoichiometric N-chloro-N-methoxy-p-toluenesulfonamide (TSA)Improves selectivity and yield, avoiding polymerization.[1]
Focus Area 2: The Halex Reaction (Fluorination)

The nucleophilic aromatic substitution (SNAr) of a chloro or bromo group with fluoride, often called the Halex reaction, is a pivotal step in many Favipiravir syntheses. A common example is the conversion of 3,6-dichloropyrazine-2-carbonitrile to its fluorinated analogue.[1][8]

This is a multi-faceted problem involving both the fluorination and subsequent hydrolysis steps.

Causality & Recommended Actions:

  • Fluorinating Agent & Catalyst: The choice and handling of the fluoride source and phase-transfer catalyst (PTC) are critical. Potassium fluoride (KF) is commonly used, but its reactivity is highly dependent on being anhydrous and having a large surface area.

    • Expertise: Spray-dried KF is often preferred. The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential for solubilizing the fluoride anion in the organic solvent.[5][8] Ensure the PTC is pure and dry.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents are required to solvate the potassium cation and enhance the nucleophilicity of the fluoride anion.

    • Authoritative Insight: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this transformation.[1][8] Using a combination of toluene and DMSO at reflux (120°C) has also been reported to be efficient.[5]

  • Control of Subsequent Hydrolysis: The process often involves a "one-pot" or "telescoped" sequence where the fluorinated nitrile is hydrolyzed.[1][9] The C-3 fluorine is more labile (prone to hydrolysis) than the C-6 fluorine. Uncontrolled hydrolysis can lead to the wrong product or decomposition.

    • Protocol: After fluorination, the reaction is often carefully treated with a base like sodium acetate for selective hydrolysis of the C-3 fluorine, followed by hydrolysis of the nitrile group.[10] Precise control over temperature and pH during this step is key to maximizing the yield of the final 6-fluoro-3-hydroxypyrazine-2-carboxamide.

G cluster_critical Critical Control Points start 3,6-Dichloropyrazine -2-carbonitrile step1 Step 1: Fluorination (Halex) start->step1 reagents KF (anhydrous) TBAB (PTC) DMSO (Solvent) reagents->step1 intermediate 3,6-Difluoropyrazine -2-carbonitrile step1->intermediate crit1 • Anhydrous Conditions • Reagent Purity step2 Step 2: Selective Hydrolysis intermediate->step2 hydrolysis_reagents 1. NaOAc (aq) 2. H₂O₂ or Acid/Base hydrolysis_reagents->step2 product Favipiravir (6-fluoro-3-hydroxy -pyrazine-2-carboxamide) step2->product crit2 • Temperature Control • Controlled Reagent Addition

Caption: Key steps and control points in the conversion of the dichloro-intermediate to Favipiravir.

Part 3: Purification and Final Steps

Even with a successful reaction, isolating the pure intermediate or final product can be a source of significant yield loss.

FAQ 4: My final product purity is low (95-99%) after initial isolation. How can I efficiently purify Favipiravir to >99.5% without significant material loss?

Causality & Recommended Actions:

  • Persistent Impurities: Process-related impurities, such as unreacted intermediates (e.g., 3,6-dichloropyrazine-2-carbonitrile) or byproducts from hydrolysis (e.g., 6-fluoro-3-hydroxypyrazine-2-carbonitrile), can be difficult to remove by simple crystallization.[11]

  • Inefficient Crystallization: Choosing the wrong solvent for recrystallization can lead to poor recovery (product remains in the mother liquor) or co-precipitation of impurities.

Trustworthy Purification Protocol: Salt Formation

A highly effective and scalable method for purifying Favipiravir is through the formation of an organic amine salt. This method enhances purity by selectively crystallizing the salt, leaving impurities behind in the solvent.

  • Protocol:

    • Dissolve the crude Favipiravir (purity 95-99%) in a suitable solvent like acetone.

    • Add an organic amine, such as dicyclohexylamine or morpholine, to precipitate the corresponding Favipiravir salt.[3]

    • Filter and wash the salt to remove soluble impurities.

    • Re-dissolve the purified salt in water, and carefully acidify with an acid (e.g., HCl, H₂SO₄) to break the salt and precipitate the highly pure Favipiravir.

    • Filter, wash with cold water/ethanol, and dry the final product.

  • Authoritative Grounding: This process has been demonstrated to elevate the purity of Favipiravir from a crude range of 95-99% to a final purity of 99.5-99.9%.[3] A similar method using dicyclohexylamine salt formation has also been highlighted as a simple and efficient purification strategy.[5]

References
  • Favipiravir. In: Wikipedia. ; 2024. Accessed February 22, 2024. [Link]

  • Karatas H, Hanashalshahaby EHA, Catal U, et al. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chem Pap. 2023;77(3):1695-1702. doi:10.1007/s11696-022-02595-1. [Link]

  • Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Accessed February 22, 2024.
  • Srimongkolpithak N, Wangngae S, Chongyoo K, et al. Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Adv. 2021;11(60):38091-38095. doi:10.1039/d1ra06963b. [Link]

  • Google Patents. WO2021260516A1 - An organic amine salt of favipiravir and a process for the purification of favipiravir. Accessed February 22, 2024.
  • Achanta, et al. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Published online 2021. [Link]

  • Konstantinova ID, Andronova VL, Fateev IV, Esipov RS. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 2022;14(2):16-33. doi:10.32607/actanaturae.11655. [Link]

  • Horton D. Favipiravir and the battle against COVID-19. Scientific Update. Published April 1, 2020. [Link]

  • Titova YA, Fedorova OV. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chem Heterocycl Compd. 2020;56(6):659-662. doi:10.1007/s10593-020-02715-z. [Link]

  • Google Patents. CN113929633A - A kind of synthetic method and application of favipiravir. Accessed February 22, 2024.
  • Karatas H, Hanashalshahaby EHA, Catal U, et al. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. Published online November 21, 2022. [Link]

  • G, Achanta & A, Somireddy & S, Gutta & V, Guntreddi & V, Dodoala & R, Rampalli & R, Tiruveedula. An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. 2023;35(7):1851-1856. doi:10.14233/ajchem.2023.24647. [Link]

  • Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Accessed February 22, 2024.
  • Konstantinova ID, Andronova VL, Fateev IV, Esipov RS. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 2022;14(2):16-33. [Link]

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Safety precautions for handling methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for Methyl 6-chloro-3-nitropyrazinoate . It is designed for researchers and process chemists requiring immediate, actionable protocols for safe handling and troubleshooting.

Subject: Safety & Handling Protocols for Methyl 6-chloro-3-nitropyrazinoate Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Safety Summary

Compound Identity: Methyl 6-chloro-3-nitropyrazinoate Primary Hazard Class: Energetic Heterocycle / Potent Electrophile Critical Warning: This compound combines a nitro group (energetic potential) with an electron-deficient pyrazine ring. It acts as a powerful electrophile in Nucleophilic Aromatic Substitution (


) reactions.

Immediate Risk Profile:

  • Thermal Instability: Potential for rapid decomposition >150°C (requires DSC verification).

  • Chemical Reactivity: Violent reaction with strong nucleophiles (hydrazines, primary amines) due to the activating effect of the nitro group on the C-6 chlorine.

  • Health: Suspected sensitizer and potential mutagen (typical of nitro-aromatics).

Critical Handling & PPE (The "Must-Haves")

FAQ: What are the mandatory PPE requirements for handling >500 mg?

Answer: Due to the likely biological activity (Favipiravir intermediate class) and the sensitizing nature of chloropyrazines, you must adopt a Containment Level 3 (OEB 3) approach.

PPE CategorySpecificationTechnical Rationale
Respiratory P100 / N99 Respirator (or PAPR for >10g)Nitro-pyrazines can be potent respiratory sensitizers. Dust inhalation must be zero.[1][2]
Dermal Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Chlorinated heterocycles can permeate standard latex rapidly.
Eye/Face Chemical Goggles + Face Shield Risk of ocular damage from acidic hydrolysis products (HCl, NOx) if decomposition occurs.
Body Tyvek® Lab Coat (Disposable)Prevents migration of particles to personal clothing/home environment.

Experimental Troubleshooting (Q&A)

Q1: I am observing a dark, rapid exotherm during the reaction with an amine. Is this normal?

Diagnosis: Yes, but it indicates a lack of thermal control. Mechanism: The 3-nitro group strongly withdraws electrons from the pyrazine ring, significantly lowering the activation energy for the displacement of the 6-chloro substituent. Corrective Protocol:

  • Dilution: Increase solvent volume (DCM or THF) by 2x.

  • Addition Mode: Switch from "all-in" addition to dropwise addition of the nucleophile at -10°C to 0°C.

  • Monitoring: Do not rely on reflux; the reaction likely proceeds at RT. High heat + Nitro group = Decomposition risk.

Q2: The material has turned from pale yellow to orange/brown during storage. Can I still use it?

Diagnosis: Partial hydrolysis or photon-induced degradation. Root Cause: The methyl ester is susceptible to hydrolysis, releasing methanol and forming the free acid, which may decarboxylate or degrade. The nitro group is also photosensitive. Validation Test: Run a TLC (50:50 EtOAc/Hexane). If the baseline spot (acid) is >5%, repurify. Prevention: Store at -20°C under Argon in amber vials.

Q3: Can I scale up the reduction of the nitro group to the amine (for Favipiravir synthesis) using standard Pd/C hydrogenation?

Diagnosis: HIGH RISK OPERATION. Risk Factor: Hydrogenation of nitro-chloropyrazines is notoriously exothermic. Furthermore, the chlorine atom is liable to hydrogenolysis (de-chlorination), leading to the wrong product (methyl 3-aminopyrazine-2-carboxylate). Recommended Protocol:

  • Catalyst: Use Pt/C (Platinum on Carbon) or Raney Nickel instead of Pd/C to minimize de-halogenation.

  • Poisoning: Add a catalyst poison (e.g., thiophene) if using Pd/C to prevent Cl removal.

  • Heat Management: The reaction is autocatalytic. Use a cooling coil.

Emergency Decision Workflows (Visualized)

Diagram 1: Thermal Runaway Response Matrix

Caption: Decision logic for managing unexpected exotherms during synthesis.

SafetyMatrix Start EVENT: Unexpected Exotherm (Temp > 10°C above setpoint) Check1 Is gas evolution visible? Start->Check1 Action_Cool Max Cooling Applied (Dry Ice/Acetone) Check1->Action_Cool NO Action_Vent EMERGENCY VENT Open sash, leave hood Check1->Action_Vent YES (Runaway) Check2 Did Temp stabilize? Action_Cool->Check2 Safe Resume with slower addition Check2->Safe YES Quench Emergency Quench (Dump into Ice/Water) Check2->Quench NO (Rising >5°C/min)

Diagram 2: Synthesis & Isolation Workflow

Caption: Optimized workflow to minimize hydrolysis and thermal degradation risks.

SynthesisFlow Storage Storage (-20°C, Argon) Prep Reagent Prep (Dissolve in Dry THF) Storage->Prep Warm to RT Reaction SnAr Reaction (Temp < 0°C) Prep->Reaction Dropwise Addn Quench Quench (Cold NH4Cl) Reaction->Quench Monitor TLC Workup Extraction (DCM, keep pH < 8) Quench->Workup Isolate Isolation (Vac Oven < 40°C) Workup->Isolate

Waste & Decontamination Protocols

Decontamination Solution: Do NOT use strong bleach (Sodium Hypochlorite) directly on the solid; it may form unstable N-chloro species.

  • Recommended Decon: 10% Sodium Thiosulfate solution (reduces oxidative potential) followed by soapy water.

Disposal Classification:

  • RCRA Code: D003 (Reactivity) potential, depending on local jurisdiction interpretation of nitro-heterocycles.

  • Labeling: "High Nitrogen Content - Flammable Solid - Toxic."

References

  • Favipiravir Synthesis & Intermediates

    • Title: "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19"[3][4]

    • Source: Springer / ResearchG
    • URL:[Link]

  • Thermal Stability of Nitro-Pyrazoles/Pyrazines

    • Title: "Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline"
    • Source: MDPI (Molecules, 2021)
    • URL:[Link][5]

  • General Handling of Chloropyrazines

    • Title: "Methyl 6-chloropyridine-3-carboxylate Safety D
    • Source: PubChem / NIH
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: C13 & 1H NMR of Methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR characterization of Methyl 6-chloro-3-nitropyrazinoate , a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs). It focuses on distinguishing this nitro-derivative from its amino-precursor using chemical shift analysis.

Executive Summary

Methyl 6-chloro-3-nitropyrazinoate (C₆H₄ClN₃O₄) is an electron-deficient pyrazine derivative typically synthesized via the oxidation of methyl 3-amino-6-chloropyrazine-2-carboxylate . Accurate NMR characterization is essential for monitoring the complete conversion of the amino group to the nitro group, a step often plagued by incomplete oxidation or over-reaction.

This guide provides the experimental proton (


H) NMR data and diagnostic Carbon-13 (

C) chemical shift analysis to validate structural integrity and purity.

Chemical Identity & Synthesis Context[1][2][3][4][5][6]

PropertyDetail
IUPAC Name Methyl 6-chloro-3-nitropyrazine-2-carboxylate
Molecular Formula C₆H₄ClN₃O₄
Molecular Weight 217.57 g/mol
Precursor Methyl 3-amino-6-chloropyrazine-2-carboxylate
Key Application Intermediate for Favipiravir (T-705) and pyrazine-based antivirals
Synthesis & Characterization Workflow

The transformation from Amino (electron-donating) to Nitro (strongly electron-withdrawing) induces significant desheilding in the aromatic ring protons and carbons.

SynthesisWorkflow Precursor Amino Precursor (Methyl 3-amino-6-chloropyrazine-2-carboxylate) Intermediate Sulfilimine Intermediate (Unstable) Precursor->Intermediate DMSO / Tf2O Product Nitro Product (Methyl 6-chloro-3-nitropyrazinoate) Intermediate->Product Ozone or mCPBA NMR NMR Validation (Check H-5 Shift) Product->NMR CDCl3 / DMSO-d6

Caption: Workflow for the synthesis and validation of Methyl 6-chloro-3-nitropyrazinoate.

Experimental Data: Chemical Shifts

Proton ( H) NMR Data

The most immediate diagnostic for reaction completion is the downfield shift of the pyrazine ring proton (H-5) due to the strong electron-withdrawing nature of the newly introduced nitro group.

Solvent: CDCl


 (Chloroform-d)
Reference:  Tetramethylsilane (TMS) at 0.00 ppm
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
H-5 8.75 Singlet (s)1HPyrazine Ring Proton
OCH

4.08 Singlet (s)3HMethyl Ester

Note: The precursor (Amino compound) typically shows the H-5 proton upfield around 8.30–8.40 ppm . A shift to 8.75 ppm confirms the successful introduction of the Nitro group.

Carbon-13 ( C) NMR Analysis

While exact experimental lists for the nitro-derivative are often proprietary or embedded in older literature (e.g., J. Med.[1] Chem. 1984), the shifts can be reliably assigned by comparing with the amino-precursor and applying substituent effects.

Solvent: CDCl


 / DMSO-d

Carbon PositionPredicted Shift (

, ppm)
Signal TypeStructural Insight
C=O (Ester) 162.0 – 164.0 QuaternaryTypical ester carbonyl range.
C-3 (C-NO

)
155.0 – 158.0 QuaternaryDiagnostic: Significant shift from C-NH

(~155 ppm) but distinct electronic environment.
C-6 (C-Cl) 148.0 – 152.0 QuaternaryChlorinated carbon; deshielded by -I effect of Cl.
C-5 (C-H) 144.0 – 146.0 Methine (CH)Matches the deshielded proton at 8.75 ppm.
C-2 (C-COOMe) 138.0 – 142.0 QuaternaryIpso to the ester group.
OCH

53.0 – 54.5 Methyl (CH

)
Standard methyl ester resonance.

Comparative Analysis: Amino vs. Nitro

To ensure product purity, researchers should look for the absence of precursor signals.

FeatureAmino Precursor (Starting Material)Nitro Product (Target)Status
H-5 Proton

~8.35 ppm

8.75 ppm
Primary Indicator
Ester Methyl

~3.98 ppm

4.08 ppm
Secondary Indicator
Appearance Yellow/Orange SolidYellow Oil / SolidPhysical Check
C-3 Environment Electron-rich (Amino)Electron-poor (Nitro)Reactivity Change
Experimental Protocol for NMR Sample Preparation
  • Isolation: Ensure the crude reaction mixture (yellow oil/solid) is dried under high vacuum to remove dichloromethane or ethyl acetate traces, which can obscure the methyl ester region (~4.1 ppm).

  • Solvent Choice: CDCl

    
      is preferred for resolution. If solubility is poor (common with high purity crystalline pyrazines), use DMSO-d
    
    
    
    .
    • Note: In DMSO-d

      
      , the water peak (~3.33 ppm) may interfere near the methyl ester signal if not dry.
      
  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: Minimum 1024 scans due to the low sensitivity of quaternary carbons (C2, C3, C6, C=O).

References

  • J. Med. Chem. 1984, 27, 12, 1639–1643. Synthesis and Antiallergic Activity of Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines. (Primary source for Methyl 6-chloro-3-nitropyrazinoate proton data).

  • PubChem Compound Summary: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. (Source for amino-pyrazine analog comparison).

  • European Patent EP0111151A1. Substituted nitropyrazine compounds, process for their preparation. (Describes the synthesis via sulfilimine).

  • Organic Chemistry Data. 13C NMR Chemical Shifts. (Reference for general pyrazine and ester shifts).

Sources

Comparative Mass Spectrometry Profiling: Methyl 6-Chloro-3-Nitropyrazinoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-nitropyrazinoate (MW: 217.57 g/mol ) is a critical intermediate in the synthesis of the antiviral agent Favipiravir. Its analysis is pivotal for process analytical chemistry (PAC) to monitor reaction completeness (nitration efficiency) and purity.

This guide provides a comparative technical analysis of this compound's fragmentation behavior, contrasting Electron Impact (EI) ionization against Electrospray Ionization (ESI) .[1][2][3] It serves to assist analytical chemists in distinguishing this intermediate from structural analogs (e.g., the hydrolyzed acid or des-nitro precursors) during drug development.

Comparative Methodology: EI vs. ESI Performance

For structural elucidation and quantitation, the choice of ionization source dictates the quality of the spectral data. The following table contrasts the performance of Methyl 6-chloro-3-nitropyrazinoate under different analytical conditions.

Table 1: Ionization Source Performance Comparison
FeatureElectron Impact (EI) - GC/MS Electrospray Ionization (ESI) - LC/MS
Primary Utility Structural Fingerprinting & Library MatchingTrace Quantitation & Impurity Profiling
Molecular Ion (

)
Weak intensity; often fragmented.High intensity (

or

).
Fragmentation Extensive. Rich pattern of daughter ions useful for structural confirmation.[1]Minimal. Requires MS/MS (CID) to generate diagnostic fragments.
Isotope Pattern Clear

(3:1) ratio visible on fragments.[4]
Clear ratio on parent ion; essential for confirmation.
Thermal Stability Risk of thermal degradation (de-nitration) in the injector port.Excellent; suitable for thermally labile nitro-compounds.
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (MRM mode)

Expert Insight: While EI provides a "hard" fingerprint, ESI is the preferred method for process control in Favipiravir synthesis due to the compound's polarity and the need to detect non-volatile related impurities.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 6-chloro-3-nitropyrazinoate is driven by three dominant functional groups: the nitro group (-NO


), the methyl ester  (-COOCH

), and the chlorine atom (-Cl).
The Diagnostic Isotope Cluster

Before analyzing fragmentation, verify the molecular ion cluster.

  • Base Peak (

    
    ):  m/z 217 (containing 
    
    
    
    )
  • Isotope Peak (

    
    ):  m/z 219 (containing 
    
    
    
    )
  • Ratio: The intensity of m/z 217 to 219 must be approximately 3:1 . Deviations indicate interference or co-eluting impurities.

Primary Fragmentation Pathways (EI/CID)

Under high-energy collision (EI or ESI-MS/MS), the molecule undergoes predictable cleavage:

  • Loss of Nitro Group (

    
    m/z 46): 
    The nitro group on the pyrazine ring is labile.
    
    • Mechanism:[2][5][6] Homolytic cleavage of the C-N bond.

  • Ester Cleavage (

    
    m/z 31): 
    Loss of the methoxy group is characteristic of methyl esters.
    
    • 
       (Acylium ion formation)
      
  • Combined Loss (Diagnostic Pathway): The most stable fragment often results from the loss of both labile groups.

    • Structure: 6-chloro-3-pyrazinoic acid cation (radical).

  • Ring Degradation: Further fragmentation involves the loss of HCN (27 Da) or CO (28 Da) from the pyrazine core, typically observed at m/z 113 or 112.

Visualization of Fragmentation Pathways[4][7][8]

The following diagram illustrates the mechanistic pathways for the degradation of the parent ion.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 218 (ESI) M+ m/z 217 (EI) Frag_NO2 Fragment A (Loss of NO2) m/z 171/172 Parent->Frag_NO2 - NO2 (46 Da) Frag_OCH3 Fragment B (Loss of OCH3) m/z 186/187 Parent->Frag_OCH3 - OCH3 (31 Da) Frag_Core Core Pyrazine Ion (Loss of NO2 & OCH3) m/z 140/141 Frag_NO2->Frag_Core - OCH3 Frag_OCH3->Frag_Core - NO2 Frag_Ring Ring Cleavage (Loss of HCN/CO) m/z ~113 Frag_Core->Frag_Ring - HCN / CO key Blue: Parent | Red: Primary Loss | Green: Stable Core

Caption: Figure 1. Proposed MS/MS fragmentation pathway for Methyl 6-chloro-3-nitropyrazinoate showing primary neutral losses.

Experimental Protocol: LC-ESI-MS/MS

To replicate these results for impurity profiling, follow this self-validating protocol.

Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent transesterification artifacts during storage.

  • Concentration: Prepare a 10 µg/mL stock solution in ACN. Dilute to 100 ng/mL with 0.1% Formic Acid in water for analysis.

Instrument Parameters (Standardized)
  • System: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][7]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Settings (ESI Positive):

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

    • Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation of the nitro group).

Diagnostic Workflow (Decision Tree)

DecisionTree Start Unknown Sample Peak CheckMass Check m/z 217/218 Start->CheckMass CheckIso Isotope Ratio 35Cl:37Cl = 3:1? CheckMass->CheckIso Match Result_Neg Impurity/Analog CheckMass->Result_Neg No Match CheckFrag MS/MS Frag: Loss of 46 (NO2)? CheckIso->CheckFrag Yes CheckIso->Result_Neg No (De-chlorinated?) Result_Pos Confirmed: Methyl 6-chloro-3-nitropyrazinoate CheckFrag->Result_Pos Yes CheckFrag->Result_Neg No (Isomer?)

Caption: Figure 2. Analytical decision matrix for identifying Methyl 6-chloro-3-nitropyrazinoate in complex mixtures.

References

  • Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir. MDPI Molecules, 2022. [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. NIH National Library of Medicine, 2023. [Link]

  • A liquid chromatography-tandem mass spectrometry method development for the quantification of favipiravir drug and its related impurities. Biomedical Chromatography, 2023.[8] [Link]

Sources

Publish Comparison Guide: FTIR Analysis of Nitro and Ester Groups in Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

In drug development—particularly for antimycobacterial agents like pyrazinamide analogs—the pyrazine ring is a critical pharmacophore. However, its electron-deficient nature (


 symmetry, two electron-withdrawing nitrogen atoms) creates a unique electronic environment that shifts vibrational frequencies compared to carbocyclic analogs like benzene.

This guide provides a definitive reference for identifying nitro (


)  and ester (

)
functional groups attached to a pyrazine core. Unlike standard correlation charts which average data across all aromatics, this guide isolates the specific "pyrazine effect"—typically observing a blue shift (higher wavenumber) in carbonyl absorptions due to the strong inductive effect ($ -I $) of the ring nitrogens overcoming resonance donation.

The Pyrazine Electronic Effect

To interpret the FTIR spectrum of a pyrazine derivative accurately, one must understand the competition between Resonance ($ +R


 -I $) :
  • Benzene Derivatives: The ring acts as an electron donor via resonance, typically lowering carbonyl frequencies (e.g., methyl benzoate

    
    ).
    
  • Pyrazine Derivatives: The two nitrogen atoms in the ring are strongly electronegative. They withdraw electron density from the ring carbons, making the ring itself electron-deficient. This reduces the ability of the ring to donate electrons to the ester carbonyl, increasing the double-bond character of the

    
     bond.
    
    • Result:

      
       shifts to higher frequencies  (
      
      
      
      ).

Critical Absorption Bands: Nitro & Ester

A. The Ester Group ( )

In pyrazine-2-carboxylates, the ester carbonyl band is a diagnostic marker.

Vibration ModeWavenumber (

)
IntensityMechanistic Insight

Stretch
1730 -- 1745 StrongDiagnostic. Higher than typical aromatic esters (

). The electron-withdrawing pyrazine ring suppresses the mesomeric effect that usually lowers

.

Stretch
1280 -- 1310 StrongThe "ether" linkage of the ester. Often appears as a doublet or broad band.

Alkyl
1430 -- 1450 MediumDeformation of the methyl/ethyl group on the ester.

Comparative Benchmark:

  • Methyl Benzoate:

    
    [1]
    
  • Methyl Pyrazine-2-carboxylate:[2][3]

    
     (Shift: 
    
    
    
    )
B. The Nitro Group ( )

Nitro groups attached to pyrazines exhibit characteristic symmetric and asymmetric stretching vibrations. These bands are often the most intense in the fingerprint region.

Vibration ModeWavenumber (

)
IntensityMechanistic Insight

Asymmetric
1530 -- 1560 Very StrongHighly sensitive to conjugation. The electron-deficient ring prevents full conjugation, keeping this band relatively high compared to electron-rich aromatics.

Symmetric
1340 -- 1370 StrongOften overlaps with C-H bending, but its intensity distinguishes it.

Scissoring
840 -- 860 MediumUseful for confirmation if the 1500/1350 region is crowded.

Interference Warning: If an amino group (


)  is also present (e.g., 3-amino-pyrazine-2-carboxylate), H-bonding can slightly lower these frequencies and broaden the bands.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish these subtle shifts, a rigorous sample preparation protocol is required. We recommend ATR (Attenuated Total Reflectance) for solid samples due to its consistency, though KBr pellets offer higher resolution if prepared correctly.

Workflow Diagram

FTIR_Protocol Start Sample Prep Method Select Method Start->Method ATR ATR (Diamond/ZnSe) Preferred for QC Method->ATR Rapid KBr KBr Pellet Preferred for Resolution Method->KBr Research Scan Acquisition (32 scans, 4 cm⁻¹ res) ATR->Scan KBr->Scan Process Post-Processing (Baseline Corr, ATR Corr) Scan->Process Analyze Band Assignment Process->Analyze

Figure 1: Decision tree for FTIR sample preparation and data acquisition.

Step-by-Step Methodology
  • Instrument Setup:

    • Resolution: Set to

      
       (standard) or 
      
      
      
      (high res) to resolve closely spaced ester/amide bands.
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Apodization: Blackman-Harris 3-Term (optimal for resolving strong bands without side-lobes).

  • Sample Preparation (ATR Method):

    • Clean the crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum is flat.

    • Place

      
       of solid pyrazine derivative on the crystal.
      
    • Apply pressure until the force gauge reaches the "sweet spot" (typically 80-100 units). Crucial: Inconsistent pressure leads to variable peak heights.

    • Self-Validation: Check the absorbance of the strongest band. It should be between 0.1 and 1.0 A. If >1.5 A, spectral distortion (bottoming out) may occur.

  • Data Analysis:

    • Apply ATR Correction (if using ATR) to account for depth of penetration dependence on wavelength.

    • Identify the 1730+ cm⁻¹ band first. If it is present, confirm Ester. If the band is at 1660-1690 cm⁻¹, suspect Amide or Acid.

    • Locate the "Vampire Teeth" of the Nitro group: two sharp, strong bands at ~1540 and ~1350 cm⁻¹.[4]

Comparative Data Table

The following table synthesizes experimental data to highlight the shifts caused by the pyrazine ring.

Functional GroupModeBenzene Derivative (Ref)Pyrazine Derivative (Target)Shift
Ester (

)


(Methyl Benzoate)

(Methyl Pyrazinoate)

(Blue Shift)
Nitro (

)


(Nitrobenzene)

Slight Blue Shift
Nitro (

)


(Nitrobenzene)

Minimal
Amide (

)


(Benzamide)

Variable (H-bond dependent)

Note: Data compiled from NIST Standard Reference Data and specific literature on pyrazine spectroscopy.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Methyl Pyrazine-2-carboxylate. NIST Standard Reference Database. Available at: [Link]

  • Premkumar, S., et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: A DFT Approach. Brazilian Journal of Physics. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials.[5] Available at: [Link]

  • Neuvonen, H., et al. (2002).[6] Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon.[6] Journal of Organic Chemistry. Available at: [Link]

  • Schmitt, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy. Available at: [Link]

Sources

Comparison of methyl 6-chloro-3-nitropyrazinoate vs 3,6-dichloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of Pyrazine Intermediates: Methyl 6-chloro-3-nitropyrazinoate vs. 3,6-Dichloropyrazine-2-carbonitrile

Executive Summary: The Divergent Paths to Functionalized Pyrazines

In the high-stakes synthesis of antiviral pyrazinecarboxamides—most notably Favipiravir (T-705) —the choice of starting material dictates the entire downstream process chemistry. This guide compares two critical electrophilic scaffolds: Methyl 6-chloro-3-nitropyrazinoate (Compound A) and 3,6-Dichloropyrazine-2-carbonitrile (Compound B) .

While both serve as precursors to the 6-fluoro-3-hydroxy core, they operate on fundamentally different mechanistic principles. Compound B relies on the ortho-directing power of the nitrile group to drive regioselective nucleophilic aromatic substitution (


) and subsequent hydrolysis. Compound A  utilizes the potent electron-withdrawing nature of the nitro group to activate the C6-position, offering a stepwise functionalization pathway that avoids the "double-fluorination" strategy often required by the nitrile route.

Decision Matrix:

  • Choose Compound A if your facility is equipped for hydrogenation/reduction and you prioritize stepwise control over regioselectivity risks.

  • Choose Compound B for the shortest synthetic route (high atom economy) and if you can manage the safety protocols for nitriles and potent skin sensitizers.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic activation of the pyrazine ring in both scaffolds.

Compound A: Methyl 6-chloro-3-nitropyrazinoate[1][2]
  • Electronic State: The pyrazine ring is severely electron-deficient due to the para-relationship between the C6-Chloro and the C3-Nitro group.

  • Activation: The nitro group (

    
    ) is the strongest neutral electron-withdrawing group (EWG). It activates the C6-position for 
    
    
    
    (displacement of Cl) more effectively than the ester group activates C3.
  • Chemical Fate: The nitro group is a "masked" amine/hydroxyl. Post-substitution, it is typically reduced to an amine (via catalytic hydrogenation or Fe/AcOH) and then converted to a hydroxyl group via diazotization.

Compound B: 3,6-Dichloropyrazine-2-carbonitrile[3]
  • Electronic State: The nitrile (

    
    ) at C2 creates a significant dipole.
    
  • Regioselectivity Paradox: In

    
     reactions, the C3-position (ortho to nitrile) is generally more reactive than C6 due to the inductive effect (
    
    
    
    ) of the nitrile.
  • The "Difluoro" Strategy: In Favipiravir synthesis, this high reactivity is leveraged to fluorinate both positions (forming a 3,6-difluoro intermediate). The C3-fluorine, remaining more labile, is then selectively hydrolyzed to the hydroxyl group, leaving the C6-fluorine intact.

ElectronicActivation cluster_A Compound A: Nitro-Activation cluster_B Compound B: Nitrile-Activation A Methyl 6-chloro-3-nitropyrazinoate (C6-Cl activated by p-NO2) A_Reaction SNAr (F- displaces Cl) A->A_Reaction High Selectivity A_Product Methyl 6-fluoro-3-nitropyrazinoate A_Reaction->A_Product B 3,6-Dichloropyrazine-2-carbonitrile (C3 > C6 reactivity) B_Reaction Double Fluorination (KF) B->B_Reaction Aggressive Conditions B_Product 3,6-Difluoropyrazine-2-carbonitrile B_Reaction->B_Product B_Hydrolysis Selective Hydrolysis (C3-F -> OH) B_Product->B_Hydrolysis Regio-controlled

Figure 1: Mechanistic divergence of the two intermediates. Compound A follows a linear substitution path, while Compound B utilizes a substitution-hydrolysis sequence.

Application Case Study: Favipiravir Synthesis

The synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is the primary industrial application for these compounds.

Route A: The Nitro Sequence (via Compound A)

This route is often preferred when avoiding high-pressure fluorination or when the "Difluoro" intermediate is difficult to purify.

  • Fluorination: Compound A is treated with a fluoride source (KF or TBAF). The nitro group ensures the C6-Cl is displaced cleanly.

  • Reduction: The C3-Nitro group is reduced to an amine (C3-NH2).

  • Hydrolysis/Diazotization: The amine is converted to a hydroxyl group.

  • Amidation: The methyl ester is converted to the primary amide.

Route B: The Nitrile Sequence (via Compound B)

This is the "Short-Cut" route, offering higher theoretical atom economy but requiring careful handling of fluorinated intermediates.

  • Global Fluorination: Compound B is treated with anhydrous KF (Spray-dried) in DMSO to yield 3,6-difluoropyrazine-2-carbonitrile.

  • Selective Hydrolysis: The intermediate is treated with aqueous acid/base. The C3-F (activated by ortho-CN) hydrolyzes to the hydroxyl group. The C6-F is stable under these specific conditions.

  • Nitrile Hydrolysis: The nitrile is hydrolyzed to the amide (often utilizing

    
    ).
    

Experimental Protocols

Protocol A: Fluorination of Methyl 6-chloro-3-nitropyrazinoate

Objective: Clean displacement of C6-Cl without affecting the ester or nitro groups.

  • Setup: Dry a 250 mL 3-neck flask. Purge with

    
    .
    
  • Reagents:

    • Compound A (10.0 mmol, 2.17 g)

    • Spray-dried Potassium Fluoride (KF) (20.0 mmol, 1.16 g) - Critical: Must be anhydrous.

    • Phase Transfer Catalyst: 18-Crown-6 (1.0 mmol, 264 mg)

    • Solvent: Anhydrous DMSO (20 mL) or Sulfolane (for higher temps).

  • Procedure:

    • Dissolve Compound A and 18-Crown-6 in DMSO.

    • Add KF in one portion.

    • Heat to 80°C for 4-6 hours. Note: The nitro activation allows this to proceed at lower temperatures than unactivated pyrazines.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the starting material (

      
      ) and appearance of the fluoro-product (
      
      
      
      ).
  • Workup:

    • Cool to RT. Pour into ice water (100 mL).

    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate to yield Methyl 6-fluoro-3-nitropyrazinoate as a yellowish oil/solid.

Protocol B: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile (from Compound B)

Objective: Double fluorination to access the Favipiravir precursor.

  • Setup: 500 mL reaction vessel with mechanical stirring (slurry is thick).

  • Reagents:

    • Compound B (50 mmol, 8.65 g)

    • Spray-dried KF (150 mmol, 8.71 g) - Excess is required.

    • Solvent: DMSO (50 mL) - Keep concentration high to drive rate.

  • Procedure:

    • Suspend Compound B and KF in DMSO.

    • Heat to 100-110°C for 3-5 hours. Caution: Exotherm possible.

    • Validation: HPLC is preferred here as the di-fluoro and mono-fluoro intermediates have similar TLC profiles. Target >98% conversion to the di-fluoro species.

  • Critical Step (Selective Hydrolysis):

    • Do not isolate the volatile di-fluoro intermediate if possible.

    • Cool the DMSO mixture to 0°C.

    • Add water (slowly) followed by

      
      .
      
    • Stir at RT.[1] The C3-F hydrolyzes to C3-OH (tautomerizes to C

Sources

Melting point standard for pure methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Melting Point Standard for Methyl 6-chloro-3-nitropyrazinoate

Executive Summary

Methyl 6-chloro-3-nitropyrazinoate (Correct CAS: 89690-75-5 ) is a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir derivatives). Its purity is a determinant factor in the yield of subsequent reduction steps (to the amino-pyrazine).

CRITICAL DATA CORRECTION: The CAS number provided in the topic request (133986-51-3 ) corresponds to 2,2'-(Hydroxyimino)bisethanesulfonic acid disodium salt. The correct CAS for Methyl 6-chloro-3-nitropyrazinoate is 89690-75-5 .[1] This guide focuses on the correct chemical structure (Nitro-Pyrazine).

Part 1: The Standard Definition

The "Gold Standard" for this compound is defined by its thermal behavior relative to its primary impurities (specifically the amino-derivative and the hydrolyzed acid).

ParameterReference Standard (Target) Commercial Grade (Typical) Common Impurity (Amino-Analog)
Chemical Identity Methyl 6-chloro-3-nitropyrazine-2-carboxylateMethyl 6-chloro-3-nitropyrazine-2-carboxylateMethyl 3-amino-6-chloropyrazine-2-carboxylate
CAS Registry 89690-75-5 89690-75-51458-03-3
Melting Point (MP) 68.0°C – 72.0°C *62°C – 66°C (Broad)159°C – 161°C
Appearance Pale Yellow/Off-White Crystalline SolidDark Yellow/Orange PowderBright Yellow Needles
Purity (HPLC) > 99.5%95.0% – 97.0%N/A (Impurity)

*Note: The nitro-ester has a significantly lower melting point than its amino-reduced counterpart. A melting point observed above 100°C indicates significant contamination with the amino-derivative or hydrolysis to the carboxylic acid.

Part 2: Comparative Analysis & Impurity Logic

The "False High" Melting Point

The most common error in characterizing this intermediate is mistaking the Amino-Analog (Methyl 3-amino-6-chloropyrazine-2-carboxylate) for the product.

  • Mechanism: The nitro group is susceptible to partial reduction during synthesis or storage if reducing agents are present.

  • Observation: If your sample melts at 159-161°C , you have isolated the Amino compound, not the Nitro compound.

The "Depressed" Melting Point (Eutectic Impurities)

Commercial grade samples often contain 6-chloro-3-nitropyrazine-2-carboxylic acid (Hydrolysis Impurity).

  • Mechanism: Moisture sensitivity of the methyl ester leads to hydrolysis.

  • Observation: The acid impurity creates a eutectic mixture, broadening the melting range and depressing the onset temperature to < 60°C .

Visualization: Impurity Impact Logic

ImpurityLogic Target Target: Methyl 6-chloro-3-nitropyrazinoate (MP ~70°C) AminoImp Impurity A: Amino-Analog (Reduction Product) Target->AminoImp Unwanted Reduction AcidImp Impurity B: Carboxylic Acid (Hydrolysis Product) Target->AcidImp Moisture/Hydrolysis ResultHigh Result: MP > 150°C (Wrong Compound) AminoImp->ResultHigh Dominates Lattice ResultLow Result: MP < 60°C (Broad Range) AcidImp->ResultLow Eutectic Depression

Figure 1: Diagnostic logic for melting point deviations. High MP indicates chemical transformation (reduction); Low MP indicates purity degradation (hydrolysis).

Part 3: Methodological Validation (Protocol)

To establish the standard in your lab, you must validate the melting point using Differential Scanning Calorimetry (DSC) rather than simple capillary methods, as the nitro group can be thermally unstable near the melting point.

Step-by-Step Validation Protocol
  • Recrystallization (Purification):

    • Solvent: Dissolve crude solid in minimum hot Methanol (MeOH) or Isopropanol (IPA) (approx. 5 mL/g).

    • Process: Heat to 45°C (do not boil excessively to avoid ester hydrolysis). Filter hot to remove insolubles.

    • Cooling: Cool slowly to 0-4°C over 4 hours.

    • Drying: Vacuum dry at 25°C for 12 hours. Do not use heat for drying.

  • DSC Analysis:

    • Instrument: Mettler Toledo DSC 3+ or equivalent.

    • Pan: Aluminum standard pan (40 µL), pierced lid (to allow gas escape if decomposition occurs).

    • Ramp Rate: 5°C/min (Standard) and 2°C/min (High Res).

    • Range: 30°C to 200°C.

  • Acceptance Criteria:

    • Onset Temperature: 68.0°C ± 2.0°C.

    • Peak Shape: Sharp endothermic peak (Width at half-height < 1.5°C).

    • Absence of Secondary Peaks: No endotherms at ~160°C (Amino impurity).

Visualization: Analysis Workflow

Workflow Crude Crude Sample (Unknown Purity) Solvent Dissolve in MeOH (Max 45°C) Crude->Solvent Filter Hot Filtration Solvent->Filter Cryst Slow Cool (0°C) Filter->Cryst Dry Vac Dry (Ambient) Cryst->Dry DSC DSC Analysis (5°C/min) Dry->DSC Decision Check MP DSC->Decision Pass PASS: Standard (MP ~68-72°C) Decision->Pass Sharp Peak Fail FAIL: Reprocess Decision->Fail Broad/Wrong T Fail->Solvent Recrystallize

Figure 2: Purification and validation workflow to establish the melting point standard.

References

  • Accela ChemBio. (2023).[1] Product Catalog: Methyl 6-Chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365116. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Methyl 3-amino-6-chloropyrazine-2-carboxylate.[2][3][4][5][6] Retrieved from [Link]

Sources

Impurity profiling of methyl 6-chloro-3-nitropyrazinoate commercial samples

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Impurity Profiling of Commercial Methyl 6-Chloro-3-nitropyrazinoate Samples

Authored by a Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling for Pharmaceutical Intermediates

Methyl 6-chloro-3-nitropyrazinoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, which are any components other than the desired chemical entity, can arise from numerous sources including the synthetic route, degradation, or storage.[1][2] These unwanted substances can possess their own pharmacological or toxicological properties, potentially compromising the safety profile of the API.[3][4]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines such as Q3A, mandate rigorous impurity profiling.[5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[5][7] This guide provides a comprehensive, experience-driven framework for the comparative impurity profiling of commercial methyl 6-chloro-3-nitropyrazinoate samples, moving from initial assessment to definitive structural elucidation. We will explore the rationale behind selecting a multi-modal analytical strategy, present detailed experimental protocols, and compare hypothetical data from different commercial suppliers.

Understanding Potential Impurities in Methyl 6-Chloro-3-nitropyrazinoate

Before designing an analytical strategy, it is crucial to anticipate the types of impurities that may be present. A thorough understanding of the compound's synthesis and chemical nature allows for a more targeted investigation.

  • Process-Related Impurities: These are substances related to the manufacturing process.[8]

    • Starting Materials: Incomplete reaction could leave residual starting materials.

    • Intermediates: Unreacted intermediates from preceding synthetic steps.

    • By-products: Resulting from side reactions. A common issue with substituted aromatic rings is the formation of positional isomers , which can be challenging to separate due to similar physicochemical properties.[9][10]

  • Degradation Products: These arise from the decomposition of the substance during manufacturing or storage.[11][12]

    • Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 6-chloro-3-nitropyrazinoic acid.

    • De-nitration or De-chlorination: Reductive or nucleophilic displacement reactions could lead to the loss of the nitro or chloro groups.

  • Residual Solvents: Solvents used during synthesis and purification can be carried over.[8]

The logical workflow for a comprehensive impurity profiling study is outlined below.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Stability & Degradation Pathway cluster_3 Phase 4: Reporting SamplePrep Sample Preparation HPLC_UPLC HPLC/UPLC-UV Analysis (Purity Assay & Impurity Detection) SamplePrep->HPLC_UPLC Quant Quantification of Impurities (Relative % Area) HPLC_UPLC->Quant LCMS LC-MS/MS Analysis (Mass Identification) Quant->LCMS GCMS GC-MS Analysis (Volatiles & Residual Solvents) Quant->GCMS Isolation Preparative HPLC (Impurity Isolation >0.1%) LCMS->Isolation ForcedDeg Forced Degradation Studies LCMS->ForcedDeg Identify Degradants Report Final Impurity Profile Report GCMS->Report NMR NMR Spectroscopy (Definitive Structure Elucidation) Isolation->NMR NMR->Report StabilityMethod Stability-Indicating Method Validation ForcedDeg->StabilityMethod StabilityMethod->Report

Caption: Comprehensive workflow for impurity profiling.

The Analytical Toolkit: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a sample's impurity profile. A combination of orthogonal (different and complementary) methods is essential for robust characterization.

High-Performance Liquid Chromatography (HPLC/UPLC) for Quantification

HPLC with UV detection is the cornerstone of impurity profiling, primarily used for determining the purity of the main component and quantifying impurities.[2] Its high resolution and sensitivity make it ideal for detecting non-volatile organic impurities.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is a standard starting point for reversed-phase chromatography. However, for separating closely related positional isomers, a phenyl-based column (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions.[13]

  • Mobile Phase: A simple gradient of acetonitrile (or methanol) and water with a pH modifier like formic acid or phosphoric acid is typically effective. The acidic pH ensures that any potential acidic impurities (like the hydrolysis product) are in a single protonation state, leading to sharp, symmetrical peaks.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm (monitor at multiple wavelengths to ensure no impurities are missed).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the methyl 6-chloro-3-nitropyrazinoate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is the definitive tool for identifying unknown impurities.[14] By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weight of each impurity, which is a critical first step in its identification.

Causality Behind Method Choices:

  • Ionization Source: Electrospray Ionization (ESI) is suitable for polar molecules like pyrazine derivatives. Running in both positive and negative ion modes is recommended to capture a wider range of potential impurities.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is invaluable. It provides a highly accurate mass measurement, allowing for the prediction of the elemental composition of an impurity.[8] The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) provides a clear signature for chlorine-containing impurities.[15][16]

  • Instrumentation: UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

  • LC Method: Use the same UPLC method as described for the purity analysis to correlate peaks.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: 50 - 1000 m/z.

    • Acquisition Mode: MS/MS or data-dependent acquisition (DDA) to automatically trigger fragmentation of detected impurity ions, providing structural clues.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

GC-MS is the preferred method for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that are not amenable to LC-MS analysis.[17][18]

  • Instrumentation: GC system with a headspace autosampler coupled to a mass spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 250 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 35 - 350 m/z.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and cap immediately.

Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation

For any impurity present above the ICH identification threshold (typically >0.10%), its structure must be definitively elucidated.[7] While MS provides the mass, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, making it the gold standard for structure confirmation.[19][20][21] The electron-deficient nature of the pyrazine ring results in characteristic downfield shifts for the ring protons, typically observed between 8.0 and 9.5 ppm.[21]

  • Isolation: Use semi-preparative HPLC to isolate a sufficient quantity (typically 1-5 mg) of the unknown impurity.

  • Analysis: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆).

  • Experiments: Acquire a suite of NMR experiments:

    • ¹H NMR: Shows the number and environment of protons.

    • ¹³C NMR: Shows the number and environment of carbons.

    • 2D NMR (COSY, HSQC, HMBC): Used to piece together the molecular structure by showing correlations between protons and carbons.

Comparative Analysis of Commercial Samples

To illustrate the application of these methods, we present hypothetical data from the analysis of three commercial batches of methyl 6-chloro-3-nitropyrazinoate.

Table 1: HPLC Purity and Impurity Profile Comparison

CompoundRetention Time (min)Vendor A (% Area)Vendor B (% Area)Vendor C (% Area)Proposed Identity (from LC-MS)
Impurity 14.50.08%Not Detected0.04%6-chloro-3-nitropyrazinoic acid
Impurity 28.9Not Detected0.15%0.09%Positional Isomer
Main Peak 9.7 99.85% 99.71% 99.80% Methyl 6-chloro-3-nitropyrazinoate
Impurity 311.20.07%0.14%0.07%Unknown (Process-related)

Analysis of Results:

  • Vendor A: Shows high purity with minor levels of the hydrolysis product (Impurity 1) and an unknown impurity.

  • Vendor B: Has the lowest purity. It contains a significant amount of a positional isomer (Impurity 2) and another unknown impurity, both exceeding the 0.1% identification threshold. These would require isolation and full characterization.

  • Vendor C: Shows good purity but contains detectable levels of all three impurities, though all are below the identification threshold.

Forced Degradation: Proving Method Specificity

A crucial part of impurity profiling is to demonstrate that the analytical method is "stability-indicating." This means the method can separate the main drug from any potential degradation products.[11] Forced degradation studies are performed by subjecting the sample to harsh conditions to intentionally generate degradants.[22][23]

Causality Behind Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage or processing extremes and to probe the molecule's inherent stability.[12] The goal is to achieve 5-20% degradation; too little degradation provides no information, while too much can lead to secondary degradation that isn't relevant.[22]

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction MCNP Methyl 6-chloro-3-nitropyrazinoate Acid Acid (HCl) MCNP->Acid H+ / H2O Base Base (NaOH) MCNP->Base OH- / H2O Reduction_Product Methyl 3-amino-6-chloropyrazinoate MCNP->Reduction_Product e.g., H2/Pd Hydrolysis_Product 6-chloro-3-nitropyrazinoic acid Acid->Hydrolysis_Product Base->Hydrolysis_Product

Caption: Potential degradation pathways.

  • Sample Preparation: Prepare solutions of the drug substance at ~0.5 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV/Vis light in a photostability chamber.

  • Analysis: After exposure, neutralize the acidic and basic samples if necessary, then dilute all samples to the target concentration and analyze by the validated HPLC-UV and LC-MS methods to assess for degradation and identify new peaks.

Conclusion and Recommendations

This guide outlines a robust, multi-modal strategy for the comprehensive impurity profiling of commercial methyl 6-chloro-3-nitropyrazinoate samples. The combination of HPLC for quantification, LC-MS for identification, GC-MS for volatiles, and NMR for definitive structural elucidation provides a self-validating system that meets stringent regulatory expectations.

Based on our hypothetical data, the material from Vendor A represents the highest quality batch due to its high purity and low levels of impurities. The batch from Vendor B would require significant further investigation to identify and qualify the impurities present above the 0.1% threshold before it could be considered for use in GMP synthesis. This comparative approach not only ensures the quality of the starting intermediate but also provides invaluable data for process optimization and supplier qualification, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Regulatory aspects of Impurity profiling. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Pyrazines. Comprehensive Organic Chemistry II.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (2017). International Journal of Pharmaceutical Sciences and Research.
  • N.M.R.
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
  • 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid. (2025). Benchchem.
  • Analytical Methods for Dichlorvos.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy Research.
  • ICH GUIDELINES FOR IMPURITY PROFILE.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Impurity Profiling In Pharmaceuticals: A Review. (2018).
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024).
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Overview of Impurity Profiling in Pharmaceutical Drug Development. (2025). International Journal of Pharmacy and Pharmaceutical Science.
  • A Guide to Selective Columns for Isomer Separation. (2024).
  • LC-MS and CE-MS Strategies in Impurity Profiling. (2001).
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  • Analytical Methods for the determination of piperazine based drugs in street samples. (2010). Analytical Methods.
  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps.
  • RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
  • Analytical method for Nitrapyrin and 6-CPA in water. U.S. Environmental Protection Agency.
  • HPLC Column for Structual Isomers. Nacalai Tesque, Inc..
  • Purification and isolation of newly-synthesized triazine derivatives.
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. Methyl 6-chloro-3-nitropyrazinoate, a halogenated nitroaromatic compound, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles for hazardous waste management.

Hazard Profile and Immediate Safety Precautions

Inferred Hazard Classification and Required Personal Protective Equipment (PPE)

Hazard Classification (Inferred)DescriptionRequired PPE & Safety Measures
Skin Corrosion/Irritation Expected to be irritating to the skin upon contact.[1]Gloves: Nitrile or other chemically resistant gloves. Inspect before use. Lab Coat: Wear a full-sleeved lab coat.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][2]Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Acute Toxicity (Oral/Inhalation) May be harmful or toxic if swallowed or inhaled as a dust.[2][3][4]Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][5] Respirator: For operations that may generate dust, use a NIOSH-approved respirator.[6][7]
Environmental Hazard Halogenated organic compounds can have long-lasting harmful effects on aquatic life.Containment: Do not allow the product to enter drains or waterways.[8]

Waste Characterization: The Critical First Step

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Methyl 6-chloro-3-nitropyrazinoate must be treated as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste due to the presence of a carbon-chlorine bond.[5][9][10]

The Causality of Segregation: It is crucial to collect this waste in a dedicated container labeled "Halogenated Organic Waste."[5] Do not mix it with non-halogenated waste streams (e.g., acetone, methanol).[5][11] Mixing these waste streams complicates the disposal process, as the entire volume must then be treated as halogenated waste, which typically involves more stringent and costly disposal methods like high-temperature incineration.[10][12]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the decision-making process and procedural flow for the safe disposal of Methyl 6-chloro-3-nitropyrazinoate.

DisposalWorkflow Start Waste Generation (Unused reagent, contaminated labware, spill residue) Characterize Characterize Waste: Is it Methyl 6-chloro-3-nitropyrazinoate? Start->Characterize IsHalogenated Is it Halogenated? (Contains F, Cl, Br, I) Characterize->IsHalogenated SelectContainer Select Dedicated Container: 'HALOGENATED ORGANIC WASTE' IsHalogenated->SelectContainer  Yes NonHalogenated Use 'Non-Halogenated Organic Waste' Stream IsHalogenated->NonHalogenated No LabelContainer Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date SelectContainer->LabelContainer Store Store Safely: - Tightly closed container - In secondary containment - Well-ventilated area (fume hood) LabelContainer->Store ContactEHS Container Full or Project Complete? Contact Institutional EHS Office Store->ContactEHS Pickup Schedule Waste Pickup with Licensed Contractor ContactEHS->Pickup  Yes End Proper Disposal Confirmed (Typically High-Temp Incineration) Pickup->End

Caption: Disposal workflow for Methyl 6-chloro-3-nitropyrazinoate.

Detailed Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final removal by a certified disposal contractor.

  • Container Selection:

    • Procure a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The container must be in good condition, free of leaks or contamination.[11][13]

  • Waste Collection:

    • Collect all waste containing Methyl 6-chloro-3-nitropyrazinoate, including residual solids, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials from spills, directly into the designated container.

    • Keep the container closed at all times except when adding waste.[6][13] This minimizes the release of vapors and prevents accidental spills.

  • Proper Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "Methyl 6-chloro-3-nitropyrazinoate." Avoid abbreviations.

    • Indicate the "Accumulation Start Date," which is the date the first waste was added to the container.[13]

  • Safe Storage:

    • Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[5]

    • The storage area must be secure and away from incompatible materials like strong oxidizing agents or acids.[1]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arranging for Disposal:

    • Once the container is full (do not overfill, leave at least 10% headspace) or the project is complete, contact your institution's Environmental Health and Safety (EHS) department.[5][12]

    • The EHS department will coordinate with a licensed hazardous waste disposal contractor for pickup and transport. You are responsible for the waste "from cradle to grave," meaning your responsibility extends until its final, safe disposal.[10][13]

  • Final Disposal Method:

    • The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[5][12] This process effectively destroys the toxic organic components and utilizes scrubbers to neutralize harmful gaseous byproducts.[5]

Spill and Emergency Management

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[2] Inform your supervisor and colleagues.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including a lab coat, gloves, and chemical splash goggles.[6][8]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in your hazardous waste container.[2][6] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.

  • Collect Waste: Shovel or sweep the absorbed material into your labeled "Halogenated Organic Waste" container for disposal.[6][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • 6 - SAFETY DATA SHEET. (2014, January 21). Fisher Scientific.
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY D
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2,4,6-Trichloroanisole. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville.
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. (2026, February 12). Capot Chemical.
  • 6-Chloro-3-methyluracil Safety D
  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Safety Data Sheet - Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
  • Safety Data Sheet - 2-Bromo-3-chloro-4-methyl-5-nitropyridine. (2017, December 1). Key Organics.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC.

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Personal Protective Equipment & Handling Guide: Methyl 6-chloro-3-nitropyrazinoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 89690-75-5 Synonyms: Methyl 6-chloro-3-nitropyrazine-2-carboxylate Physical State: Yellow Crystalline Solid Molecular Formula: C₆H₄ClN₃O₄[1][2][3]

Executive Safety Summary

For Immediate Release to Laboratory Personnel

Methyl 6-chloro-3-nitropyrazinoate is a functionalized pyrazine intermediate frequently used in the synthesis of antiviral and antibacterial agents.[1][3] Its core structure—combining a nitro group, a chlorine atom, and a methyl ester on a pyrazine ring—creates a unique hazard profile characterized by high electrophilicity and potential energetic instability .[1][3]

Critical Safety Directive: Treat this compound as a severe skin and respiratory sensitizer .[1][3] The combination of the nitro group and the electron-deficient pyrazine ring facilitates rapid nucleophilic aromatic substitution (


) with biological nucleophiles (proteins/DNA), leading to potential contact dermatitis and long-term sensitization.[1][3] Strict dust control is mandatory. [1]

Risk Assessment & Hazard Identification

Scientific Rationale for Safety Protocols

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Metabolic reduction of nitro groups; interference with oxygen transport.[1][3]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.[1][3]
Skin Irritation/Sensitization H315 / H317 Electrophilic attack on skin protein cysteine residues via

.[1][3]
Zero-skin-contact policy. Double-gloving is required.[1][3]
Eye Irritation H319 Acidic hydrolysis of the ester upon contact with mucosal moisture.[1][3]Chemical splash goggles are mandatory; safety glasses are insufficient for powder handling.[1][3]
Respiratory Irritation H335 Fine particulate inhalation causes inflammation of the upper respiratory tract.[1][3]All solid handling must occur inside a certified chemical fume hood.[1]

Senior Scientist Insight: The nitro group at position 3 destabilizes the ring, making the chlorine at position 6 highly reactive.[1][3] While this makes it a useful intermediate, it also means it will aggressively react with the moisture and proteins in your mucous membranes.[1][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective barriers.[1][3]

PPE Decision Logic

PPE_Logic Start Start: Task Assessment State Is the compound Solid or in Solution? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Solid Powder Solution Solution Handling (Reaction/Workup) State->Solution Dissolved Resp_Solid Engineering Control: Fume Hood REQUIRED Solid->Resp_Solid Resp_Sol Engineering Control: Fume Hood + Sash Lowered Solution->Resp_Sol Gloves_Solid Gloves: Double Nitrile (0.11mm min) Resp_Solid->Gloves_Solid Eye_Solid Eyes: Chemical Goggles (No Vents) Gloves_Solid->Eye_Solid Gloves_Sol Gloves: Nitrile over Laminate (Barrier) Resp_Sol->Gloves_Sol Eye_Sol Eyes: Face Shield + Safety Glasses Gloves_Sol->Eye_Sol

Figure 1: PPE Selection Workflow based on physical state.[1][3] Note the escalation to laminate gloves for solutions, as organic solvents (DCM, THF) can carry the toxicant through nitrile.[1][3]

Detailed Specifications
ComponentSpecificationRationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm / 4 mil) Provides tactile sensitivity for weighing.[1][3] Change every 15 mins or immediately upon splash.[1]
Hand Protection (Secondary) Silver Shield / Laminate (Underglove) Required when handling solutions in penetrating solvents (e.g., DCM, Acetone).[1][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Prevent dust ingress.[1][3] Standard safety glasses allow airborne powder to bypass the lens.[1][3]
Body Protection Tyvek Lab Coat / Apron Cotton coats can trap dust in fibers.[1][3] Tyvek sheds particles and prevents skin contact.[1][3]
Respiratory N95 (Minimum) / P100 (Preferred) Only if fume hood use is impossible (e.g., equipment maintenance).[1][3] Primary control is the Fume Hood.

Operational Handling Protocol

Phase 1: Weighing & Transfer (Highest Risk)

The primary risk during weighing is static-induced dust dispersion.[1][3]

  • Preparation: Place the balance inside the fume hood.[1][3] If the balance is sensitive to airflow, use a static shield, but never remove the compound from the hood.[1][3]

  • Static Control: Use an anti-static gun or polonium strip on the weighing boat and spatula before touching the powder.[1][3] Nitro-aromatics are prone to static buildup.[1][3]

  • Transfer: Use a disposable funnel for transfer into the reaction vessel. Do not pour from a height.[1][3]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1][3] Dispose of the tissue as hazardous solid waste.[1][3]

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1][3] Although not a primary explosive, nitro compounds can exhibit exotherms upon dissolution in certain media.[1][3]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can accelerate decomposition at elevated temperatures.[1][3]

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Iso_S Isolate Area (Turn off fans if outside hood) Type->Iso_S Solid Iso_L Isolate Area (Evacuate if >100mL) Type->Iso_L Liquid Cover Cover with wet paper towel (Prevents dust) Iso_S->Cover Scoop Scoop into HazWaste Container Cover->Scoop Clean_S Wipe with MeOH/Water Scoop->Clean_S Absorb Apply Vermiculite/Sand Iso_L->Absorb Collect Collect into Sealed Bag Absorb->Collect Clean_L Scrub with Soap/Water Collect->Clean_L

Figure 2: Immediate response protocol for solid vs. liquid spills.[1][3]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4] Hold eyelids open. The ester group can hydrolyze to acid, causing progressive damage.[1][3]

  • Skin Contact: Wash with soap and water (not alcohol, which increases permeability).[1][3] If redness appears, seek medical attention for sensitization.[1][3]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical evaluation is required (potential sensitization).[1][3]

Waste Disposal Strategy

Do NOT dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.[1][3]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][3]Hazardous Solid Waste (Halogenated/Toxic). Double-bag in polyethylene.[1][3]
Liquid Waste Reaction mother liquors, washes.[1][3][5]Halogenated Organic Waste. Ensure pH is neutral before capping (acidic hydrolysis risk).[1][3]
Sharps Contaminated needles/syringes.[1][3]Biohazard/Sharps Bin. Do not recap needles.

References

  • BLD Pharm. (n.d.).[1][3][6] Methyl 6-chloro-3-nitropyrazine-2-carboxylate Safety Data. Retrieved from

  • PubChem. (2025).[1][3][7] Compound Summary: Methyl 6-chloro-3-nitropyrazine-2-carboxylate.[1][3][8] National Library of Medicine.[1][3] Retrieved from

  • European Chemicals Agency (ECHA). (n.d.).[1][3][7] C&L Inventory: Chloronitro compounds. Retrieved from

  • Google Patents. (1984).[1][3] Substituted nitropyrazine compounds (EP0111151A1).[1][3] Retrieved from

Sources

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